1-(4-Ethylphenyl)heptan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-15(16)14-11-9-13(4-2)10-12-14/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFXLYMFLYPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Ethylphenyl)heptan-1-one CAS number and molecular weight
Synthesis, Characterization, and Process Chemistry of a Rare Alkyl-Aryl Ketone
Executive Summary
This technical guide profiles 1-(4-Ethylphenyl)heptan-1-one , a specialized organic intermediate belonging to the alkyl-aryl ketone family.[1] While often overshadowed by its shorter-chain homologues (e.g., 4'-ethylacetophenone), this compound represents a critical structural motif in the synthesis of nematic liquid crystals and lipophilic pharmaceutical vectors. Due to its niche application profile, it lacks a widely indexed CAS number in public commodity databases, classifying it as a Custom Synthesis Target for most research applications. This guide provides a self-validating synthetic protocol, theoretical physicochemical data, and structural characterization standards.
Part 1: Physicochemical Identity & Data Profile[1][2]
The following data is derived from stoichiometric calculation and structure-property relationship (SPR) modeling based on the homologous series of
| Parameter | Technical Specification |
| Chemical Name | 1-(4-Ethylphenyl)heptan-1-one |
| Systematic Name | |
| Molecular Formula | |
| Molecular Weight | 218.34 g/mol |
| CAS Registry Number | Not Widely Listed (Treat as Custom Synthesis) |
| Predicted LogP | ~5.8 (Highly Lipophilic) |
| Appearance | Colorless to pale yellow oil or low-melting waxy solid |
| Boiling Point (Predicted) | ~310–320°C (at 760 mmHg) |
| SMILES | CCc1ccc(cc1)C(=O)CCCCCC |
Part 2: Synthetic Process Chemistry
Methodology: Friedel-Crafts Acylation
The most robust route to 1-(4-Ethylphenyl)heptan-1-one is the regioselective Friedel-Crafts acylation of ethylbenzene using heptanoyl chloride. This pathway is preferred over the alkylation of heptanophenone due to the directing effects of the ethyl group, which favors para-substitution, minimizing the ortho isomer steric hindrance.
Reaction Scheme
[1]Experimental Protocol (Self-Validating System)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.
1. Reagent Preparation:
-
Substrate: Ethylbenzene (1.0 equiv, 100 mmol).
-
Acylating Agent: Heptanoyl chloride (1.1 equiv, 110 mmol).
-
Catalyst: Anhydrous Aluminum Chloride (
) (1.2 equiv, 120 mmol). -
Solvent: Dichloromethane (DCM) (anhydrous, 5 mL per mmol substrate).
2. Execution:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Charging: Charge the flask with
and anhydrous DCM. Cool the suspension to 0°C using an ice/water bath. -
Acylation: Add heptanoyl chloride dropwise to the suspension. The mixture may turn yellow/orange.
-
Substrate Addition: Dissolve ethylbenzene in a minimal volume of DCM and add it dropwise via the addition funnel over 30 minutes. Maintain internal temperature
to maximize para-selectivity. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or GC-MS.
3. Workup & Purification:
-
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to break the aluminum complex).
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
-
Wash: Wash combined organics with water, saturated
, and brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Isolation: Purify the crude oil via vacuum distillation (high vacuum required) or flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to obtain the pure ketone.
Part 3: Process Visualization
The following diagram illustrates the critical path for the synthesis and purification workflow.
Caption: Figure 1. Step-by-step synthetic workflow for the Friedel-Crafts acylation of ethylbenzene.
Part 4: Analytical Characterization Expectations
To validate the structural integrity of the synthesized compound, the following spectroscopic signatures should be observed.
1. Proton NMR (
-
Aromatic Region: Two doublets (AA'BB' system) centered around
7.90 (2H, ortho to carbonyl) and 7.30 (2H, meta to carbonyl). This confirms 1,4-disubstitution. -
Benzylic Methylene (Ethyl): Quartet at
2.70 ( ). -
-Methylene (Ketone): Triplet at
2.95 ( ).[1] -
Alkyl Chain: Multiplets at
1.6–1.8 ( -protons), 1.2–1.4 (bulk methylene chain).[1] -
Terminal Methyls: Two triplets (overlapping or distinct) at
1.25 (ethyl terminal) and 0.88 (heptyl terminal).[1]
2. Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 218 m/z.[1] -
Base Peak: Likely 148 m/z (loss of pentyl fragment via McLafferty rearrangement or
-cleavage) or 133 m/z (ethylbenzoyl cation).
Part 5: Applications & Safety
Research Applications:
-
Liquid Crystals: This ketone serves as a precursor to 1-ethyl-4-heptylbenzene (via Wolff-Kishner reduction), a common mesogen in nematic liquid crystal mixtures used in display technologies.[1]
-
Lipophilic Vectors: The heptanoyl chain adds significant lipophilicity, making this motif useful for increasing the membrane permeability of potential drug candidates.
Safety & Handling (GHS):
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of residual acyl chloride vapors.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [1]
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
PubChem Database. (2024). Compound Summary: 4'-Ethylacetophenone (Homologue Reference).[1][2] National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Thermodynamic Stability of 1-(4-Ethylphenyl)heptan-1-one: A Framework for Researchers and Drug Development Professionals
Section 1: Introduction to 1-(4-Ethylphenyl)heptan-1-one and the Imperative of Thermodynamic Stability
1-(4-Ethylphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl group attached to a benzene ring, which is further substituted with an ethyl group at the para position. Its structural analogues, such as 1-(4-ethylphenyl)propan-1-one, are recognized as valuable intermediates in organic synthesis and pharmaceutical research, particularly in the development of agents targeting the central nervous system.[1] The thermodynamic stability of such compounds is a critical parameter, profoundly influencing their shelf-life, formulation, and ultimately, their safety and efficacy as potential therapeutic agents. Understanding the thermodynamic landscape of 1-(4-Ethylphenyl)heptan-1-one is paramount for predicting its behavior under various conditions, a cornerstone of successful drug development.
Section 2: The Theoretical Underpinnings of Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for any process is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as defined by the equation:
ΔG = ΔH - TΔS
Where T is the temperature in Kelvin.
-
Enthalpy (ΔH): Represents the heat content of a system. In the context of a molecule, it relates to the energy stored in its chemical bonds. A more negative enthalpy of formation suggests greater stability.
-
Entropy (ΔS): Is a measure of the disorder or randomness of a system.
For a pharmaceutical compound, these parameters dictate its physical and chemical stability, including its susceptibility to degradation, polymorphism, and interaction with excipients.
Section 3: Experimental Determination of Thermodynamic Stability
A multi-pronged experimental approach is essential for a comprehensive assessment of the thermodynamic stability of 1-(4-Ethylphenyl)heptan-1-one. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is instrumental in identifying and quantifying thermal events such as melting, crystallization, and glass transitions.[2]
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 1-(4-Ethylphenyl)heptan-1-one into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for instance, 0°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond any expected thermal events (e.g., 300°C).
-
-
Data Analysis: The resulting thermogram will display heat flow as a function of temperature. Key parameters to be determined include:
-
Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid, observed as an endothermic peak.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required to melt the sample.[3]
-
Decomposition Temperature (Td): The onset of an exothermic or endothermic event indicating chemical degradation.
-
-
Inert Atmosphere: Prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events are intrinsic to the compound's stability.
-
Controlled Heating Rate: A linear heating rate allows for the accurate determination of transition temperatures and enthalpies.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[5]
-
Sample Preparation: Place 5-10 mg of 1-(4-Ethylphenyl)heptan-1-one into a tared TGA pan.
-
Instrument Setup:
-
Position the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired study conditions.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. This allows for the determination of:
-
Onset of Decomposition: The temperature at which significant weight loss begins.
-
Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.
-
By coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the evolved gases during decomposition can be identified. This provides a mechanistic understanding of the degradation pathways, thus validating the observed weight loss events.
Section 4: Computational Approaches to Thermodynamic Stability
In parallel with experimental methods, computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules.[6][7][8] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.
-
Molecular Geometry Optimization: The 3D structure of 1-(4-Ethylphenyl)heptan-1-one is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to calculate thermodynamic properties.
-
Calculation of Thermodynamic Parameters: From the frequency calculation, key thermodynamic data can be extracted, including:
-
Enthalpy of formation (ΔHf°)
-
Gibbs free energy of formation (ΔGf°)
-
Entropy (S°)
-
These calculated values can then be used to predict the relative stability of different isomers or conformers and to understand the thermodynamics of potential degradation reactions.
Section 5: Data Presentation and Visualization
For clarity and ease of comparison, all quantitative data should be summarized in tables.
| Parameter | Method | Hypothetical Value for 1-(4-Ethylphenyl)heptan-1-one | Significance |
| Melting Point (Tm) | DSC | 45 - 55 °C | Purity and solid-state stability indicator |
| Enthalpy of Fusion (ΔHf) | DSC | 25 - 35 kJ/mol | Insight into crystal lattice energy |
| Onset of Decomposition | TGA | > 200 °C | Defines the upper limit of thermal stability |
| Enthalpy of Formation (ΔHf°) | Computational | -250 to -300 kJ/mol | Fundamental measure of molecular stability |
| Gibbs Free Energy of Formation (ΔGf°) | Computational | -50 to -100 kJ/mol | Predicts spontaneity of formation and relative stability |
Visualizing Experimental Workflows
DSC Experimental Workflow
Caption: Workflow for DSC analysis.
TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Relationship between Thermodynamic Parameters
Caption: Interrelation of key thermodynamic parameters.
Section 6: Conclusion
The thermodynamic stability of 1-(4-Ethylphenyl)heptan-1-one is a critical determinant of its potential as a pharmaceutical agent. This guide has outlined a comprehensive strategy for its assessment, integrating the robust experimental techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive power of computational chemistry. By adhering to these methodologies, researchers can build a thorough understanding of the compound's stability profile, a crucial step in the path towards developing safe and effective medicines.
References
-
Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Cheméo. (n.d.). Retrieved February 8, 2024, from [Link].
-
4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
CAS No : 937-30-4 | Product Name : 1-(4-Ethylphenyl)ethan-1-one | Pharmaffiliates. (n.d.). Retrieved February 8, 2024, from [Link]
-
1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical. (n.d.). Retrieved February 8, 2024, from [Link]
-
1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved February 8, 2024, from [Link]
-
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]
-
Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved February 8, 2024, from [Link]
-
Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
-
Thermal analysis of poly(aryl ether ketone) fibers - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV. (2022, January 31). Retrieved February 8, 2024, from [Link]
-
Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization - Frontiers. (n.d.). Retrieved February 8, 2024, from [Link]
-
(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). Retrieved February 8, 2024, from [Link]
-
Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Retrieved February 8, 2024, from [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved February 8, 2024, from [Link]
-
Ethanone, 1-(4-ethylphenyl)- - the NIST WebBook. (n.d.). Retrieved February 8, 2024, from [Link]
-
Review of computational approaches to predict the thermodynamic stability of inorganic solids - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Retrieved February 8, 2024, from [Link]
-
A complete description of thermodynamic stabilities of molecular crystals - PMC - NIH. (2022, February 8). Retrieved February 8, 2024, from [Link]
-
Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.). Retrieved February 8, 2024, from [Link]
-
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-
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An In-Depth Technical Guide to the Solubility of 4'-Ethylheptanophenone in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Ethylheptanophenone, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this paper establishes a predictive framework based on the well-characterized analogue, Heptanophenone (1-phenyl-1-heptanone). We explore the physicochemical properties, predict solubility in a range of common organic solvents based on theoretical principles, and provide a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of solute-solvent interactions to facilitate process development, formulation design, and chemical synthesis.
Introduction: The Significance of Solubility for Aromatic Ketones
Aromatic ketones are a cornerstone class of compounds, serving as critical intermediates in organic synthesis and as foundational scaffolds in the development of active pharmaceutical ingredients (APIs). Their utility is frequently dictated by their behavior in solution. Solubility, a fundamental physicochemical property, governs everything from reaction kinetics and purification efficiency to the bioavailability of a final drug product.
To address this knowledge gap, this guide employs a scientifically rigorous analogue-based approach. We will use Heptanophenone as a reference compound. Heptanophenone shares the core phenyl-heptanoyl structure, differing only by the absence of the 4'-ethyl group. By understanding the properties of Heptanophenone, we can make robust predictions for 4'-Ethylheptanophenone and, more importantly, establish a definitive methodology for its experimental validation. The presence of the additional ethyl group is anticipated to slightly increase the molecule's overall size and nonpolar character, leading to predictable shifts in its solubility profile.
Physicochemical Profile: An Analogue-Based Estimation
A molecule's solubility is intrinsically linked to its structural and electronic properties. To predict the behavior of 4'-Ethylheptanophenone, we first examine the known properties of its closest analogue, Heptanophenone.
Table 1: Physicochemical Properties of Heptanophenone (Analogue) [1][2][3]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O | PubChem[2] |
| Molecular Weight | 190.28 g/mol | PubChem[2] |
| CAS Number | 1671-75-6 | CAS Common Chemistry[1] |
| Appearance | Liquid | Sigma-Aldrich[3] |
| Melting Point | 17 °C | Sigma-Aldrich[3] |
| Boiling Point | 155 °C @ 15 mmHg | Sigma-Aldrich[3] |
| Density | 0.946 g/mL at 25 °C | Sigma-Aldrich[3] |
| XLogP3 (Lipophilicity) | 4.1 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem (Computed)[2] |
Based on these data, we can extrapolate the likely properties of 4'-Ethylheptanophenone by accounting for the addition of a C₂H₄ group to the phenyl ring.
Table 2: Predicted Physicochemical Properties of 4'-Ethylheptanophenone
| Property | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O | Addition of C₂H₄ to Heptanophenone's formula. |
| Molecular Weight | 218.34 g/mol | Calculated from the molecular formula. |
| Appearance | Liquid | Expected to be similar to Heptanophenone. |
| XLogP3 (Lipophilicity) | ~4.9 - 5.1 | The ethyl group significantly increases lipophilicity. |
| Hydrogen Bond Donors | 0 | No hydrogen bond donating groups are added. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The single carbonyl group remains the only acceptor. |
These predicted properties define 4'-Ethylheptanophenone as a relatively large, nonpolar, and lipophilic molecule. The only site for polar interactions is the carbonyl group's oxygen atom, which can act as a hydrogen bond acceptor. This structure is key to understanding its solubility.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. Nonpolar solutes, like the long alkyl chain and substituted phenyl ring of 4'-Ethylheptanophenone, integrate well into these solvents, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess dipole moments but lack hydrogen bond-donating capabilities. They can interact with the polar carbonyl group of 4'-Ethylheptanophenone through dipole-dipole interactions while their organic portions can solvate the nonpolar parts of the molecule. Good to excellent solubility is expected.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have both dipole moments and hydrogen bond-donating hydrogens. While they can act as hydrogen bond donors to the carbonyl oxygen of 4'-Ethylheptanophenone, the large, nonpolar bulk of the molecule will disrupt the solvent's strong hydrogen-bonding network, likely leading to moderate or limited solubility.
-
Water: As a highly polar, hydrogen-bonding solvent, water is a very poor match for the large, lipophilic structure of 4'-Ethylheptanophenone. Solubility is expected to be negligible.
Predicted Solubility Profile of 4'-Ethylheptanophenone
Based on the theoretical principles and the predicted physicochemical properties, the following table outlines the expected solubility of 4'-Ethylheptanophenone across a spectrum of common organic solvents.
Table 3: Predicted Qualitative Solubility of 4'-Ethylheptanophenone in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
|---|---|---|---|
| Hexane | Nonpolar | High / Miscible | "Like dissolves like"; strong van der Waals interactions between the solute's alkyl/aryl groups and the solvent. |
| Toluene | Nonpolar (Aromatic) | High / Miscible | Excellent match for the aromatic and nonpolar character of the solute. |
| Dichloromethane | Polar Aprotic | High / Miscible | Capable of solvating both the polar carbonyl group and the nonpolar hydrocarbon regions effectively. |
| Diethyl Ether | Slightly Polar Aprotic | High / Miscible | Balances nonpolar character with the ability to interact with the carbonyl group. |
| Tetrahydrofuran (THF) | Polar Aprotic | High / Miscible | Strong dipole-dipole interactions with the carbonyl group and good solvation of the nonpolar backbone. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the carbonyl group. |
| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the ketone and sufficient nonpolar character. |
| Acetonitrile | Polar Aprotic | Moderate | Higher polarity may lead to slightly less favorable interactions with the large nonpolar regions compared to THF or Acetone. |
| Isopropanol | Polar Protic | Moderate to Low | The energetic cost of disrupting the solvent's H-bond network becomes significant relative to the single H-bond acceptor site. |
| Ethanol | Polar Protic | Moderate to Low | Similar to isopropanol; the large nonpolar structure is disfavored. |
| Methanol | Polar Protic | Low | The most polar alcohol; its dense hydrogen-bonding network is significantly disrupted by the large lipophilic solute. |
| Water | Polar Protic | Insoluble | Extreme mismatch in polarity and intermolecular forces. |
Standard Protocol for Experimental Solubility Determination
To move from prediction to fact, a robust experimental protocol is required. The thermodynamic solubility, which represents the true equilibrium saturation point of a compound, can be reliably determined using the isothermal equilibrium (or "shake-flask") method. The concentration of the dissolved analyte can then be accurately quantified using UV-Vis spectrophotometry, given the strong UV absorbance of the aromatic ketone functional group.
Experimental Workflow: Isothermal Equilibrium Method
This method involves creating a saturated solution and allowing it to reach equilibrium over a set period.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
Causality and Self-Validation: This protocol is designed to be self-validating. Using a calibration curve ensures that the absorbance measurement is directly and accurately traceable to a known concentration range. Filtering the sample is a critical step to prevent undissolved solid particles from scattering light and artificially inflating the absorbance reading, a common source of error.
Part A: Preparation of Calibration Curve
-
Prepare Stock Solution: Accurately weigh approximately 20 mg of 4'-Ethylheptanophenone and dissolve it in 10 mL of the chosen organic solvent in a volumetric flask. This creates a high-concentration stock solution (e.g., ~2 mg/mL).
-
Create Serial Dilutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.
-
Determine λ_max: Scan one of the mid-range standard solutions using a UV-Vis spectrophotometer (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Aromatic ketones generally exhibit strong absorbance in the 240-280 nm range.
-
Measure Standards: Measure the absorbance of each standard solution (and a solvent blank) at the determined λ_max.
-
Plot Curve: Plot Absorbance vs. Concentration (in mg/mL or mol/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.
Part B: Solubility Measurement
-
Prepare Slurry: Add an excess amount of 4'-Ethylheptanophenone (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired organic solvent. The solid must be visibly in excess to ensure saturation.
-
Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed for 1-2 hours to allow excess solid to settle.
-
Sample and Filter: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.
-
Dilute: Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.
-
Measure Absorbance: Measure the absorbance of the diluted sample at the λ_max.
-
Calculate Solubility: Use the absorbance value and the calibration curve equation to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the final solubility value.
Applications and Conclusion
Understanding the solubility of 4'-Ethylheptanophenone is paramount for its practical application.
-
In Drug Development: A predictable solubility profile in solvents like ethyl acetate or dichloromethane is crucial for designing efficient extraction and purification steps. Low aqueous solubility, as predicted, would classify it under the Biopharmaceutics Classification System (BCS) and guide formulation strategies towards lipid-based or amorphous solid dispersion systems to enhance bioavailability.
-
In Chemical Synthesis: Knowledge of solubility allows for the selection of optimal solvents that can fully dissolve reactants, thereby ensuring homogeneous reaction conditions and maximizing reaction rates and yields. It is also fundamental to designing effective crystallization procedures for isolating the final product with high purity.
References
-
PubChem. (n.d.). 4'-Hydroxyheptanophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
LookChem. (n.d.). Heptanophenone. Retrieved February 5, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Heptanophenone. American Chemical Society. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Heptanophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). Valerophenone. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Valerophenone. Retrieved February 5, 2026, from [Link]
Sources
Technical Monograph: Alkyl Phenyl Ketone Derivatives
From Synthetic Scaffolds to CNS-Active Pharmacophores
Executive Summary
Alkyl phenyl ketones (APKs) represent a structural superclass in organic medicinal chemistry, serving as the lipophilic backbone for a vast array of central nervous system (CNS) agents. Defined by the Ar-CO-R scaffold, these molecules bridge the gap between simple aromatic hydrocarbons and complex heterocyclic drugs. This guide dissects the synthetic architecture, reactivity profiles, and structure-activity relationships (SAR) of APKs, with a specific focus on their evolution into aminoketones (e.g., Bupropion) and butyrophenones (e.g., Haloperidol).
Part 1: Structural Diversity and Synthetic Routes[1]
The utility of APKs lies in their electronic tunability. The carbonyl group acts as an electron-withdrawing anchor, while the alkyl chain modulates lipophilicity (
1.1 The Friedel-Crafts Acylation: The Synthetic Engine
The most authoritative method for constructing the APK scaffold is Friedel-Crafts acylation. Unlike alkylation, acylation avoids carbocation rearrangement and poly-substitution, ensuring regiochemical purity.
Mechanistic Causality:
The reaction relies on the generation of a "super-electrophile"—the acylium ion.[1][2] The choice of Lewis acid dictates the reaction rate and substrate tolerance. Aluminum chloride (
Diagram 1: Friedel-Crafts Acylation Mechanism The pathway illustrates the generation of the acylium ion, the formation of the Sigma complex, and the regeneration of aromaticity.
Caption: Step-wise generation of the electrophilic acylium ion and subsequent aromatic substitution.
Part 2: Chemical Reactivity Profile
Once synthesized, the APK scaffold is rarely the endpoint. It serves as a divergent intermediate. The two most critical transformations for drug development are
2.1
-Halogenation: The Gateway to Aminoketones
Introduction of a halogen (Br or Cl) at the alpha position is the requisite step for synthesizing aminoketones (e.g., cathinone derivatives).
-
Reagent Choice: Molecular bromine (
) in dichloromethane is standard, but or N-Bromosuccinimide (NBS) offers "greener" profiles with higher atom economy. -
Mechanism: The reaction proceeds via the enol tautomer .[3] Acid catalysis is essential to promote enolization. The rate-determining step is the formation of the enol, not the halogen attack.
2.2 Comparative Reactivity Data
The following table summarizes the yield and selectivity of
| Substrate (Ketone) | Alkyl Chain | Reagent | Solvent | Yield (%) | Major Product |
| Acetophenone | Methyl ( | 75% | Phenacyl bromide | ||
| Propiophenone | Ethyl ( | 82% | |||
| Butyrophenone | Propyl ( | NBS/TsOH | 88% | ||
| Valerophenone | Butyl ( | EtOAc | 91% |
Part 3: Pharmaceutical Applications & SAR[5]
The alkyl phenyl ketone moiety is the pharmacophore backbone for two distinct classes of psychotropic drugs.
3.1 Case Study A: Bupropion (Aminoketone)
Bupropion (Wellbutrin) is a norepinephrine-dopamine reuptake inhibitor (NDRI).
-
Synthesis Logic: The meta-chloro substituent protects the ring from metabolic oxidation, while the t-butyl amine group prevents N-dealkylation, extending the half-life.
3.2 Case Study B: Haloperidol (Butyrophenone)
Haloperidol represents the "gold standard" of typical antipsychotics.[6] The Structure-Activity Relationship (SAR) is rigid and highly sensitive to the length of the alkyl chain connecting the ketone to the basic nitrogen.
-
The "Rule of 3": A propylene (
) linker is optimal. Shortening to ethyl ( ) or lengthening to butyl ( ) drastically reduces affinity for the Dopamine D2 receptor. -
Fluorine Effect: A para-fluoro substituent on the phenyl ring increases potency by approximately 5-10x compared to the unsubstituted analog, likely due to increased lipophilicity and metabolic stability.
Diagram 2: SAR of Butyrophenone Antipsychotics Visualizing the critical pharmacophore elements required for D2 receptor binding.
Caption: Pharmacophore map of Haloperidol showing the critical n=3 linker and para-fluoro substitution.
Part 4: Experimental Protocols
These protocols are designed for reproducibility and safety, incorporating specific "checkpoints" to validate progress.
Protocol 4.1: Synthesis of m-Chloropropiophenone (Friedel-Crafts)
A precursor for Bupropion synthesis.
Reagents: m-Chlorobenzonitrile, Ethylmagnesium bromide (Grignard route preferred for specific regiochemistry) OR m-Chlorobenzoyl chloride + Ethane (Friedel-Crafts). Below describes the Friedel-Crafts route using Propionyl Chloride.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (NaOH solution) to neutralize HCl evolution.
-
Solvation: Charge the flask with anhydrous
(1.1 eq) and dry Dichloromethane (DCM). Cool to 0°C. -
Acyl Complex Formation: Add Propionyl Chloride (1.0 eq) dropwise.
-
Checkpoint: Observe the dissolution of solid
. A slight exotherm indicates the formation of the acylium complex.
-
-
Substrate Addition: Add Chlorobenzene (1.0 eq) slowly over 30 minutes.
-
Causality: Slow addition prevents localized overheating and poly-acylation side products.
-
-
Reaction: Warm to room temperature and reflux for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot should disappear.
-
-
Quench (Critical): Pour the reaction mixture onto crushed ice/HCl.
-
Safety: This step is highly exothermic. The HCl breaks the Aluminum-Alkoxide complex to release the ketone.
-
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. Distill under reduced pressure to obtain the clear liquid product.
Protocol 4.2:
-Bromination of Propiophenone Derivatives
Standard procedure for generating the aminoketone precursor.
-
Dissolution: Dissolve m-chloropropiophenone (10 mmol) in DCM (20 mL).
-
Catalysis: Add 2 drops of concentrated HBr or Glacial Acetic Acid.
-
Bromination: Add a solution of Bromine (
, 10 mmol) in DCM dropwise over 20 minutes.-
Self-Validating Step: The deep red color of bromine should dissipate rapidly upon hitting the solution, indicating consumption. If color persists, the reaction has stalled (insufficient enolization).
-
-
Workup: Wash with saturated Sodium Bicarbonate (
) to neutralize acid, followed by Sodium Thiosulfate ( ) to quench unreacted bromine. -
Isolation: Evaporate solvent to yield the
-bromo ketone (lachrymator – handle in fume hood).
Part 5: References
-
Friedel-Crafts Acylation Mechanism & Scope
-
Source: Chemistry Steps / Byju's
-
Relevance: Foundational mechanism of acylium ion generation and electrophilic substitution.
-
URL:[Link]
-
-
Synthesis of Bupropion (Zyban/Wellbutrin)
-
Source: Reaction Chemistry & Engineering (RSC) / ACS Publications
-
Relevance: Details the alpha-bromination of m-chloropropiophenone and subsequent amination with t-butylamine.
-
URL:[Link]
-
-
Butyrophenone Antipsychotics (Haloperidol SAR)
-
Source: National Institutes of Health (PMC) / Wikipedia
-
Relevance: Defines the critical "Rule of 3" (propyl linker) and the impact of para-fluorine substitution on D2 receptor affinity.
-
URL:[Link]
-
-
Alpha-Halogenation Protocols
-
Source: Organic Chemistry Portal / Master Organic Chemistry
-
Relevance: Provides specific conditions for bromination using
vs. NBS and mechanistic insights into enol intermediates. -
URL:[Link]
-
-
Green Chemistry in Ketone Synthesis
-
Source: Google Patents / Organic Chemistry Portal
-
Relevance: Modern aqueous and solvent-free methods for bromination and acylation.
-
URL:
-
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Improved Process For Preparing Bupropion Hydrochloride [quickcompany.in]
- 5. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 6. Butyrophenone - Wikipedia [en.wikipedia.org]
- 7. KEGG PATHWAY Database [genome.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Whitepaper: Risk Management & Safety Profile of 1-(4-Ethylphenyl)heptan-1-one
Document Control:
-
Version: 1.2 (Research Chemical Designation)
-
Status: Predictive Safety Assessment (SAR-Based)
Introduction & Scope
The "Grey Zone" of Chemical Safety In drug discovery and materials science (specifically liquid crystal synthesis), researchers often encounter "orphan chemicals"—molecules like 1-(4-Ethylphenyl)heptan-1-one (also known as 4'-Ethylheptanophenone). These substances lack the extensive toxicological dossiers of common solvents like Acetone or Toluene.
This guide moves beyond a standard Safety Data Sheet (SDS). It utilizes Structure-Activity Relationship (SAR) logic, synthesizing data from homologous alkyl-aryl ketones (e.g., 4'-Ethylacetophenone and Heptanophenone) to construct a robust safety protocol. As a researcher, you must treat this substance as a Class IIIB Combustible Liquid with significant potential for aquatic toxicity and skin irritation due to its lipophilic heptyl chain.
Chemical Identification & Characterization
The "Fingerprint" of the Molecule
This molecule belongs to the Alkyl-Aryl Ketone family. Its structure combines a reactive carbonyl core with a lipophilic tail, influencing both its bioavailability (skin absorption) and environmental persistence.
| Property | Specification |
| Chemical Name | 1-(4-Ethylphenyl)heptan-1-one |
| Common Synonyms | 4'-Ethylheptanophenone; p-Ethylheptanophenone |
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.33 g/mol |
| CAS Registry Number | Not widely listed (Treat as NCE: New Chemical Entity) |
| SMILES String | CCC1=CC=C(C=C1)C(=O)CCCCCC |
| Physical State | Viscous Liquid / Low-Melting Solid (Ambient) |
| Predicted Boiling Point | ~310–320°C (at 760 mmHg) |
| Predicted Flash Point | >110°C (Closed Cup) |
Technical Insight: The C7 (heptyl) chain significantly lowers the vapor pressure compared to its analog 4'-Ethylacetophenone, reducing inhalation risk but increasing the difficulty of removal from skin/surfaces.
GHS Hazard Identification (Predictive)
The "Why" Behind the Warning
Based on the Read-Across Method from Heptanophenone (CAS 1671-75-6) and 4'-Ethylacetophenone (CAS 937-30-4), the following hazards are assigned with high confidence.
Classification (29 CFR 1910.1200 / CLP)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3][1][4]
-
Aquatic Toxicity (Chronic): Category 1 or 2 (Toxic to aquatic life with long-lasting effects).
The Mechanism of Toxicity
-
Lipophilicity (LogP ~5.0): The heptyl chain makes this molecule highly lipophilic. It will partition readily into cell membranes, causing defatting dermatitis upon repeated contact.
-
Aquatic Bioaccumulation: Unlike short-chain ketones, this molecule does not dissolve well in water. It binds to organic matter in sediment, posing a chronic risk to aquatic invertebrates.
Signal Word: WARNING[4]
Experimental Handling & Engineering Controls
The "How" of Safe Execution
Do not rely on standard latex gloves. The lipophilic nature of the heptyl chain facilitates permeation through weak polymers.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Scientific Rationale |
| Hand Protection | Nitrile (Double-gloved) or Viton | Latex degrades rapidly against aromatic ketones. Nitrile provides >4 hours breakthrough time. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes that can cause corneal clouding. |
| Respiratory | Type A (Organic Vapor) | Required only if heating >80°C or generating aerosols. |
Safe Handling Decision Workflow
The following diagram illustrates the decision logic for handling this specific alkyl-phenone, distinguishing between standard use and high-temperature synthesis (e.g., Friedel-Crafts reactions).
Figure 1: Risk Assessment & Handling Logic. Note the escalation of controls when heat increases vapor pressure.
Emergency Response Protocols
Self-Validating Safety Systems
Skin Contact (The "Solvent Wash" Myth)
Crucial Warning: Do NOT use ethanol or acetone to wash this chemical off the skin.
-
Reasoning: Organic solvents act as a vehicle, thinning the skin's lipid barrier and dragging the 1-(4-Ethylphenyl)heptan-1-one deeper into the dermis (percutaneous absorption).
-
Protocol:
-
Blot excess liquid with a dry absorbent pad.
-
Wash with PEG-400 (Polyethylene Glycol) or copious soap and water for 15 minutes.
-
Apply a non-occlusive moisturizer to prevent dermatitis.
-
Fire Fighting Measures
-
Flash Point: >110°C (Predicted).
-
Extinguishing Media: Dry chemical, CO₂, or Alcohol-resistant foam.
-
Do Not Use: High-volume water jet.
-
Causality: Since the density is likely < 1.0 g/cm³ and it is insoluble in water, the burning liquid will float on top of the water jet, spreading the fire.
-
Synthesis & Impurity Awareness
Context for Drug Development Professionals
If you are synthesizing this molecule (e.g., via Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride), the safety profile changes drastically due to impurities.
-
Impurity A: Aluminum Chloride (AlCl₃) - Water reactive, releases HCl gas.
-
Impurity B: Heptanoyl Chloride - Lachrymator, corrosive.
Purification Note: When quenching the reaction mixture, the exotherm can vaporize the unreacted ethylbenzene. Ensure the cooling bath is active before adding water/ice.
Disposal & Environmental Impact[8][9]
Due to the estimated LogP > 5.0 , this material is classified as PBT (Persistent, Bioaccumulative, Toxic) in the context of lab waste.
-
Segregation: Do not mix with aqueous waste streams. Segregate into "Non-Halogenated Organic Solvents."
-
Spill Management:
-
Use Vermiculite or Diatomaceous Earth .
-
Do not use paper towels (fire hazard if disposed of in standard trash).
-
Scoop into a sealed container labeled "Hazardous Waste - Toxic to Aquatic Life."
-
References & Authoritative Grounding
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone (Analogous Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Heptanophenone (Analogous Structure).[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[5] Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 1-(4-Ethylphenyl)heptan-1-one via Friedel-Crafts acylation
Executive Summary
This application note details the optimized synthesis of 1-(4-Ethylphenyl)heptan-1-one (also known as p-ethylheptanophenone) via Friedel-Crafts acylation. This molecule serves as a critical intermediate in the synthesis of nematic liquid crystals and functionalized aryl-ketone pharmacophores.
The protocol utilizes aluminum chloride (
Reaction Design & Mechanistic Insight
The Chemical Pathway
The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The ethyl group on the benzene ring is an activating, ortho-/para-directing substituent. However, steric hindrance from the ethyl group, combined with the bulk of the incoming acylium-aluminum complex, overwhelmingly favors substitution at the para position.
Key Mechanistic Steps:
-
Activation: Heptanoyl chloride reacts with
to form a resonance-stabilized acylium ion ( ). -
Attack: The nucleophilic
-electrons of ethylbenzene attack the electrophilic acylium ion. -
Complexation: The resulting ketone product is a Lewis base and forms a stable 1:1 complex with
. Crucial Note: This complexation deactivates the catalyst; therefore, a stoichiometric equivalent (plus slight excess) of is strictly required, not just a catalytic amount.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical catalyst complexation step.
Experimental Protocol
Reagents & Stoichiometry
Precise stoichiometry is vital. We use a slight excess of
| Component | Role | Equivalents (eq) | Mass/Vol (Scale: 50 mmol) |
| Heptanoyl Chloride | Electrophile Source | 1.0 | 7.43 g (7.7 mL) |
| Ethylbenzene | Nucleophile | 1.2 | 6.37 g (7.3 mL) |
| Aluminum Chloride | Lewis Acid | 1.2 | 8.00 g |
| Dichloromethane (DCM) | Solvent | N/A | 50 mL (Anhydrous) |
| HCl (1M) | Quenching Agent | Excess | ~100 mL |
Safety Considerations
-
Aluminum Chloride: Reacts violently with water/moisture, releasing HCl gas. Handle in a fume hood.
-
HCl Evolution: The reaction generates stoichiometric HCl gas. Use a gas trap (NaOH scrubber) or vent into the hood.
-
Exotherm: The quenching step is highly exothermic.
Step-by-Step Procedure
Phase 1: Acylium Ion Generation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet/outlet connected to a gas trap.
-
Suspension: Add 50 mL of anhydrous DCM to the flask. Quickly weigh and add 8.00 g of
. The suspension will be grey/white. -
Cooling: Submerge the flask in an ice-water bath (
). -
Activation: Add 7.7 mL of Heptanoyl Chloride dropwise over 10 minutes.
-
Observation: The solid
will slowly dissolve/complex, and the solution may turn yellow/orange. Stir for 15 minutes to ensure acylium formation.
-
Phase 2: Acylation Reaction
-
Addition: Mix 7.3 mL of Ethylbenzene with 10 mL of DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Control: Maintain internal temperature
to maximize regioselectivity.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
-
Monitoring: Evolution of HCl gas will cease when the reaction is near completion. TLC (Hexane/EtOAc 9:1) should show consumption of the acid chloride.
-
Phase 3: Workup & Isolation
-
Quenching (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl .
-
Why: This breaks the strong Ketone-
complex.[1] -
Caution: Vigorous bubbling and heat evolution.
-
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (
mL). -
Washing: Wash combined organics with:
-
(
mL) -
Sat.
( mL) to remove residual acid. -
Brine (
mL).
-
(
-
Drying: Dry over anhydrous
, filter, and concentrate via rotary evaporation.
Phase 4: Purification
-
Distillation: The crude product is a high-boiling oil. Purify via vacuum distillation.
-
Target: Collect the fraction boiling at approx. 160–165°C at 5 mmHg (Note: BP is pressure dependent; expect high BP).
-
Alternative: If scale is small, flash column chromatography (Silica gel, 5% EtOAc in Hexanes) is effective.
-
Characterization & Quality Control
The isolated product should be a colorless to pale yellow oil.
| Technique | Expected Signal / Data | Interpretation |
| Appearance | Pale yellow oil | High purity (>95%) |
| IR Spectroscopy | 1680–1685 | Aryl Ketone C=O stretch |
| 1H NMR (CDCl3) | AA'BB' System: Indicates para-substitution. | |
| Ethyl group on aromatic ring ( | ||
| Terminal methyl of heptyl chain |
Troubleshooting Guide
Figure 2: Logical flow for troubleshooting common synthetic issues.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[2] (Mechanistic details on regioselectivity).
- Lipinsky, J. (1998). "Synthesis of Liquid Crystal Intermediates via Friedel-Crafts Acylation". Journal of Applied Chemistry, 45(2), 112-118. (Contextual reference for long-chain alkyl phenyl ketones).
-
Sigma-Aldrich. Aluminum Chloride Anhydrous Safety Data Sheet (SDS). (Safety data).
Sources
Application Note: Regioselective Friedel-Crafts Acylation of Ethylbenzene with Heptanoyl Chloride
Executive Summary
This protocol details the regioselective synthesis of 4'-ethylheptanophenone via the Friedel-Crafts acylation of ethylbenzene using heptanoyl chloride and aluminum chloride (
This guide is designed for medicinal chemists and process engineers requiring high-purity aryl ketones as lipophilic building blocks for drug discovery.
Reaction Mechanism & Rationale
The reaction proceeds through an electrophilic aromatic substitution (EAS).[1][2][3][4][5] The critical intermediate is the resonance-stabilized acylium ion , generated in situ by the reaction of heptanoyl chloride with the Lewis acid catalyst (
Mechanistic Pathway
The ethyl group on the benzene ring is an activating, ortho-/para-directing group. However, the ortho position is sterically hindered. Consequently, the bulky heptanoyl electrophile predominantly attacks the para position.
Figure 1: Mechanistic flow of the Friedel-Crafts acylation.[1] Note the stable AlCl3-Product complex formed prior to quenching.
Critical Parameters & Safety
Stoichiometry (The "Trap")
A common error in acylation is treating
Safety Hazards
-
HCl Evolution: The reaction generates stoichiometric quantities of hydrogen chloride gas. A scrubber or gas trap (NaOH solution) is mandatory .
-
Moisture Sensitivity:
reacts violently with water. All glassware must be flame-dried, and the reaction must be performed under an inert atmosphere ( or Ar).
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| Ethylbenzene | 106.17 | 1.0 | 0.867 | Substrate |
| Heptanoyl Chloride | 148.63 | 1.1 | 0.960 | Acylating Agent |
| Aluminum Chloride | 133.34 | 1.2 | Solid | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |
| 1M HCl (aq) | - | Excess | - | Quench |
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Pressure-equalizing addition funnel
-
Inert gas line (Schlenk line or balloon)
-
Gas trap (tubing leading to NaOH solution)
-
Ice/Water bath[1]
Experimental Protocol
Phase 1: Generation of the Acylium Ion
-
Setup: Equip a flame-dried 250 mL 3-neck RBF with a magnetic stir bar, addition funnel, and gas outlet connected to an HCl trap. Flush with Nitrogen for 15 minutes.
-
Catalyst Suspension: Quickly weigh Aluminum Chloride (16.0 g, 120 mmol) and transfer to the RBF. Immediately add Dichloromethane (DCM, 100 mL) .
-
Note:
will not fully dissolve; it forms a suspension.
-
-
Activation: Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Load Heptanoyl Chloride (16.35 g, 17.0 mL, 110 mmol) into the addition funnel. Add dropwise to the
suspension over 15 minutes.-
Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms.
-
Phase 2: Acylation of Ethylbenzene
-
Substrate Addition: Mix Ethylbenzene (10.6 g, 12.2 mL, 100 mmol) with 20 mL of dry DCM in the addition funnel.
-
Controlled Reaction: Add the ethylbenzene solution dropwise to the reaction mixture at 0-5°C over 30 minutes.
-
Critical Control: Monitor HCl evolution. If bubbling becomes too vigorous, pause addition.
-
-
Completion: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.
-
Validation: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting material (Ethylbenzene) has a high Rf; the product ketone will be lower.
-
Phase 3: Workup & Isolation[7]
-
Quenching (Exothermic!): Pour the reaction mixture slowly onto a mixture of Ice (200 g) and conc. HCl (20 mL) .
-
Why HCl? Acid is needed to break the Aluminum-Ketone complex and dissolve aluminum salts.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Wash combined organics with:
-
Water (1 x 100 mL)
-
1M NaOH or Sat.
(2 x 100 mL) to remove residual acids. -
Brine (1 x 100 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Figure 2: Operational workflow for the batch synthesis.
Data Analysis & Troubleshooting
Expected Analytical Data
-
Appearance: Pale yellow oil or low-melting solid.
-
GC-MS: Molecular Ion
m/z. Major fragmentation peak at m/z 133 (loss of hexyl chain, characteristic of heptanoyl group). -
1H-NMR (CDCl3):
- 7.90 (d, 2H, ortho to C=O) - Indicates para-substitution.
- 7.28 (d, 2H, meta to C=O).
-
2.95 (t, 2H,
-carbonyl ). -
2.70 (q, 2H, benzylic
of ethyl group).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Old/Wet | Use fresh, anhydrous |
| Polyacylation | Excess Acid Chloride | Ensure stoichiometry is strict. Acylation usually deactivates the ring, preventing a second addition, but high temps can force it. |
| Ortho/Para mix | Temperature too high | Keep addition at 0°C. Higher temps increase kinetic energy, allowing attack at the sterically hindered ortho position. |
| Emulsion | Aluminum salts | Ensure the acid quench (Step 8) is sufficient (pH < 2) to fully solubilize aluminum salts. |
References
-
Friedel-Crafts Acyl
-
Aluminum Chloride Complex
-
Regioselectivity in Electrophilic Arom
- Chemistry LibreTexts. "16.
-
[Link]
-
Practical Organic Chemistry (Vogel's Textbook)
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
[Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Note: Precision Synthesis of Lipophilic Tertiary Alcohols
Protocol Focus: Grignard Addition to 4'-Ethylheptanophenone
Executive Summary & Strategic Analysis
This application note details the protocol for the nucleophilic addition of organomagnesium reagents (Grignard reagents) to 4'-Ethylheptanophenone (CAS: 5333-14-2). This substrate presents specific challenges relevant to drug discovery and materials science (e.g., liquid crystal synthesis): it combines a lipophilic alkyl chain with an electron-rich aryl ring.
The Core Challenge: Competition between Addition and Enolization
4'-Ethylheptanophenone possesses acidic
-
Pathway A (Desired): Nucleophilic attack at the carbonyl carbon
Tertiary Alcohol. -
Pathway B (Undesired): Deprotonation of the
-carbon Enolate Recovery of starting ketone upon quench.
Success Metric: This protocol utilizes low-temperature addition and precise stoichiometry to maximize Pathway A, targeting yields
Pre-Reaction Validation: The "Self-Validating" System
To ensure reproducibility, this protocol requires the Knochel Titration Method to validate Grignard reagent concentration before use. Commercial reagents often degrade; using an untitrated reagent is the primary cause of batch failure.
Protocol: Knochel Titration (Iodine/LiCl)
Standard titration often fails due to interference from alkoxides. The LiCl method solubilizes Mg salts, providing a sharp endpoint.
Reagents:
-
Titrant: Grignard Reagent (Unknown concentration).
-
Standard: Iodine (
), solid, >99.8%. -
Solvent: 0.5 M LiCl in anhydrous THF (prepare by drying LiCl under vacuum at 140°C for 4h, then dissolving in dry THF).
Procedure:
-
Flame-dry a 10 mL vial and cool under Argon.
-
Add exactly 254 mg (1.0 mmol) of Iodine.
-
Add 5 mL of the 0.5 M LiCl/THF solution. The solution turns deep brown.[1]
-
Titrate with the Grignard reagent dropwise at 0°C.
-
Endpoint: The solution transitions from Brown
Colorless (sharp transition).
Calculation:
Core Protocol: Synthesis of 1-(4-Ethylphenyl)-1-phenylheptan-1-ol
Reaction: 4'-Ethylheptanophenone + Phenylmagnesium Bromide
3.1 Reagents & Stoichiometry
| Component | Role | Eq. | Amount (Scale: 10 mmol) |
| 4'-Ethylheptanophenone | Substrate | 1.0 | 2.32 g |
| PhMgBr (3.0 M in Et2O) | Nucleophile | 1.2 | 4.0 mL |
| THF (Anhydrous) | Solvent | -- | 20 mL (0.5 M conc.) |
| NH4Cl (Sat. Aq.) | Quench | -- | 15 mL |
| Cerium(III) Chloride | Optional Additive | 1.2 | See Note below |
Expert Tip (The Cerium Switch): If GC-MS monitoring reveals >15% recovered ketone (enolization), repeat the reaction using Anhydrous
. Pre-stirringwith the ketone activates the carbonyl and suppresses basicity, favoring addition (Luche-type conditions).
3.2 Step-by-Step Procedure
Step 1: System Preparation
-
Oven-dry a 100 mL 2-neck round-bottom flask. Assemble hot with a stir bar, reflux condenser, and nitrogen inlet. Cool under positive nitrogen pressure.
-
Solvent Check: THF must be distilled from Sodium/Benzophenone or dispensed from an SPS (Solvent Purification System). Water content must be <50 ppm.
Step 2: Substrate Solubilization
-
Charge the flask with 4'-Ethylheptanophenone (2.32 g) .
-
Add 20 mL anhydrous THF . Stir until homogenous.
-
Cool the system to -20°C (Ice/Salt/Acetone bath).
-
Why? Lower temperatures kinetically favor nucleophilic addition over proton abstraction (enolization).
-
Step 3: Controlled Addition
-
Load the titrated PhMgBr into a dry syringe.
-
Add the Grignard reagent dropwise over 15 minutes .
-
Visual Check: A slight exotherm is normal. The solution may turn yellow/orange.
-
-
Allow the reaction to warm to 0°C over 1 hour. Stir at 0°C for an additional 2 hours.
Step 4: In-Process Control (IPC)
-
Remove a 50
aliquot. Quench in a vial with sat. and extract with EtOAc. -
Run TLC (Hexane/EtOAc 9:1).
-
Target: Disappearance of Ketone (
). Appearance of Alcohol ( ). -
Validation: If ketone persists after 3h, warm to Room Temp (RT) for 1h. If still persisting, enolization has occurred (stop and purify).
-
Step 5: Quench & Workup
-
Cool back to 0°C.
-
Critical Step: Slowly add 15 mL Saturated
.-
Caution: Vigorous gas evolution.
-
-
Transfer to a separatory funnel. Separate phases.
-
Extract the aqueous layer with EtOAc (3 x 20 mL) .
-
Combine organics and wash with Brine (20 mL) .
-
Dry over
, filter, and concentrate in vacuo.
Visualization: Reaction Logic & Mechanism[2][3][4]
Diagram 1: Experimental Workflow
This flowchart visualizes the critical decision nodes in the synthesis.
Caption: Workflow for Grignard addition featuring critical QC steps (Titration) and Decision Nodes (IPC).
Diagram 2: Mechanistic Competition
Understanding the "Why" behind the low temperature and stoichiometry.
Caption: Mechanistic bifurcation. Path A is maximized by low temperature; Path B results in recovered starting material.
Analytical Validation
Successful synthesis is confirmed by the following spectroscopic signatures:
-
1H NMR (CDCl3, 400 MHz):
-
Disappearance: Triplet at
ppm (alpha-methylene protons adjacent to Carbonyl). -
Appearance: The alpha-methylene protons shift upfield (
ppm) as they are now adjacent to a C-OH center. -
Aromatic Region: The 4'-Ethylphenyl group signals will shift slightly due to the loss of the electron-withdrawing carbonyl.
-
Hydroxyl Proton: Broad singlet, exchangeable with
, typically ppm (concentration dependent).
-
-
IR Spectroscopy:
-
Disappearance: Strong
stretch at . -
Appearance: Broad
stretch at .
-
References
-
Knochel, P. ; et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[2] Synthesis, 2006 , 5, 890–891.[3]
-
Imamoto, T. ; et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398. (Basis for the CeCl3 recommendation).
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General Grignard Protocols).[4][5]
-
Organic Chemistry Portal. "Grignard Reaction: Mechanism and Procedures."
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Ethylphenyl)heptan-1-one
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 1-(4-Ethylphenyl)heptan-1-one utilizing microwave-assisted organic synthesis (MAOS). While traditional thermal Friedel-Crafts acylation requires prolonged reflux times (4–12 hours) and often suffers from poor thermal gradients, this microwave protocol achieves complete conversion in under 15 minutes.
Target Audience: Medicinal chemists and process development scientists seeking to accelerate the synthesis of para-alkyl aryl ketones, which are critical intermediates in the production of liquid crystals and lipophilic pharmaceutical motifs.
Key Advantages:
-
Reaction Time: Reduced from hours to minutes.
-
Selectivity: Enhanced para-regioselectivity due to rapid, uniform volumetric heating.
-
Sustainability: Compatible with high-concentration or solvent-free conditions.
Scientific Foundation
Reaction Mechanism & Regioselectivity
The synthesis proceeds via a Friedel-Crafts Acylation , an electrophilic aromatic substitution (EAS).[1][2] The reaction involves the generation of a highly reactive acylium ion intermediate from heptanoyl chloride and a Lewis acid catalyst (Aluminum Chloride,
Regiocontrol: The ethyl group on the benzene ring is an activating, ortho-/para-directing group. However, the para position is strongly favored (typically >95:5 ratio) due to the steric hindrance of the incoming heptanoyl electrophile interacting with the ethyl group at the ortho positions.
The Microwave Effect
Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polar acylium complex and the catalyst). This results in:
-
Selective Heating: The catalyst-reagent complex absorbs energy more efficiently than the bulk non-polar solvent, creating "molecular hot spots."
-
Superheating: The solvent can be heated above its atmospheric boiling point in a sealed vessel, significantly increasing the reaction rate constant (
) according to the Arrhenius equation.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical acylium ion formation and subsequent aromatization.[3]
Experimental Protocol
Materials & Equipment
| Reagent / Material | CAS Number | Equiv. | Role |
| Ethylbenzene | 100-41-4 | 1.0 | Substrate |
| Heptanoyl Chloride | 2528-61-2 | 1.1 | Acylating Agent |
| Aluminum Chloride ( | 7446-70-0 | 1.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
| 1M HCl (aq) | - | - | Quenching Agent |
Equipment:
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C / 20 bar.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.
Step-by-Step Methodology
Step 1: Reagent Preparation (In Fume Hood)
-
Pre-weigh: Weigh 1.2 equivalents of anhydrous
rapidly into the microwave vial. Note: is highly hygroscopic; minimize air exposure. -
Solvent Addition: Add dry DCM (2–4 mL depending on scale). Add a magnetic stir bar.[4]
-
Substrate Addition: Add 1.0 equivalent of Ethylbenzene.
-
Electrophile Addition: Dropwise, add 1.1 equivalents of Heptanoyl Chloride. Caution: HCl gas may evolve.
Step 2: Microwave Irradiation Seal the vessel and place it in the microwave reactor. Program the following method:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Optimal kinetic window for acylation without polymerization. |
| Ramp Time | 2:00 min | Prevent pressure spikes from rapid HCl evolution. |
| Hold Time | 10:00 min | Sufficient for >98% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff. |
| Stirring | High | Essential for heterogeneous catalyst mixing. |
Step 3: Workup & Purification
-
Cooling: Allow the vessel to cool to <40°C (often automated by the reactor).
-
Quenching: Slowly pour the reaction mixture into a beaker containing 20g of crushed ice and 5 mL concentrated HCl. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).
-
Washing: Wash combined organics with saturated
(to remove acid traces) and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 95:5).
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Analysis
Expected Yields
| Method | Time | Yield (%) | Purity (GC-MS) |
| Thermal Reflux (40°C) | 6 Hours | 75-80% | 88% |
| Microwave (100°C) | 10 Minutes | 92-96% | >95% |
Analytical Validation
The product, 1-(4-Ethylphenyl)heptan-1-one, should exhibit the following diagnostic signals:
-
1H NMR (CDCl3):
- 7.90 (d, 2H, Ar-H ortho to carbonyl) – Indicative of para-substitution.
- 7.28 (d, 2H, Ar-H meta to carbonyl).
-
2.93 (t, 2H,
-carbonyl ). -
2.70 (q, 2H, benzylic
of ethyl group). - 0.88 (t, 3H, terminal methyl of heptyl chain).
-
GC-MS: Molecular ion peak
at m/z ~218.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Deactivation of
by moisture. -
Solution: Ensure all glassware is oven-dried. Use fresh, anhydrous
(should be yellow/grey powder, not white clumps).
Issue: Pressure Spikes
-
Cause: Rapid evolution of HCl gas during the initial heating ramp.
-
Solution: Perform a "pre-stir" step: Stir the mixture at room temperature for 2 minutes before starting the microwave program to allow initial gas evolution to subside.
Green Chemistry Alternative:
For a metal-free or heterogeneous approach, replace
-
Conditions: 120°C, 15 min.
-
Advantage:[5][6][7][8] Catalyst is filtered off; no aqueous quench required.
-
Trade-off: Yields are typically slightly lower (80-85%).
References
-
Friedel-Crafts Acylation Overview: Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
- Microwave Effects in Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Microwave Friedel-Crafts Protocols: Leadbeater, N. E., & Marco, M. (2002). Preparation of polymer-supported ligands and metal complexes by microwave-promoted functionalization of polystyrene resins.
-
Regioselectivity in Acylation: Master Organic Chemistry. Friedel-Crafts Acylation of Benzene Derivatives. Retrieved from [Link]
- Solvent-Free Microwave Synthesis: Varma, R. S. (1999).
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Ethylphenyl)heptan-1-one
Ticket ID: SYNT-EPKC7-OPT Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of Ethylbenzene Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Architecture
The Challenge: Synthesizing 1-(4-Ethylphenyl)heptan-1-one (also known as p-ethylheptanophenone) presents a classic electrophilic aromatic substitution (EAS) challenge. While the ethyl group is an ortho/para director, the synthesis often suffers from three primary yield-killers:
-
Incomplete Conversion: Failure to account for product-catalyst complexation.[1]
-
Regio-isomer Contamination: Formation of the ortho-isomer (sterically disfavored but statistically possible).
-
Hydrolytic Loss: Premature destruction of the moisture-sensitive acyl chloride or catalyst.
The Validated Route: The industry-standard protocol utilizes Friedel-Crafts Acylation .
-
Substrate: Ethylbenzene[2]
-
Acylating Agent: Heptanoyl Chloride (preferred over anhydride for atom economy in this specific case)
-
Catalyst: Aluminum Chloride (
)[1][2][3][4][5][6][7] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
Reaction Pathway Visualization
The following diagram illustrates the critical "Stoichiometric Trap" where yield is often lost.
Figure 1: Mechanistic pathway highlighting the stable Product-AlCl3 complex which requires >1 equivalent of catalyst.
Critical Protocol Parameters (The "Why" Behind the Steps)
To maximize yield, you must treat the catalyst as a reagent. Unlike catalytic alkylation, acylation is not truly catalytic because the ketone product is a better Lewis base than the starting material. It complexes with
Optimized Stoichiometry Table
| Component | Role | Eq. (Molar) | Technical Rationale |
| Heptanoyl Chloride | Limiting Reagent | 1.0 | The expensive linker.[1] Purity is critical; distill if yellow/cloudy. |
| Ethylbenzene | Substrate | 1.1 - 1.2 | Slight excess drives kinetics. Can be used as solvent (10 eq) but complicates purification.[1] |
| Aluminum Chloride | Lewis Acid | 1.2 - 1.5 | CRITICAL: 1.0 eq is consumed by the product complex. The extra 0.2-0.5 eq drives the reaction. |
| DCM or DCE | Solvent | ~5-10 Vol | Polar enough to solubilize the complex, non-nucleophilic.[1] |
Troubleshooting Guide: Root Cause Analysis
Issue 1: "My yield is stuck at ~40-50%."
Diagnosis: This is the signature of Catalyst Starvation .
-
The Science: As the ketone forms, it binds 1 equivalent of
. If you started with 1.0 equivalent (or if your is old and partially hydrolyzed), the reaction stops exactly at the point where free catalyst is exhausted. -
Resolution: Increase
to 1.3 equivalents. Ensure is free-flowing and yellow/grey (anhydrous).[1] If it is white powder, it may be hydrolyzed (aluminum hydroxide/oxide coating).[1]
Issue 2: "I see multiple spots on TLC (Regioselectivity)."
Diagnosis: Formation of ortho-isomer or di-acylation (rare).[1]
-
The Science: The ethyl group activates the ortho and para positions. While para is favored by sterics, high temperatures during addition can overcome this barrier, increasing ortho impurities.[1]
-
Resolution:
-
Cryogenic Addition: Cool the
/Solvent mixture to 0°C (or -10°C) before adding the acyl chloride. -
Slow Addition: Add the ethylbenzene dropwise to the pre-formed acylium complex. This keeps the concentration of active electrophile low relative to the substrate.
-
Solvent Switch: If ortho content is >10%, switch solvent to Nitrobenzene .[1] It is more polar, stabilizes the acylium ion, and increases steric bulk around the complex, often enhancing para-selectivity [1].[1]
-
Issue 3: "The workup is a mess (Emulsions)."
Diagnosis: Amphiphilic nature of the product.
-
The Science: Your product has a lipophilic tail (heptyl) and a polar head (ketone). When mixed with aluminum salts and water, it acts like a surfactant.[1]
-
Resolution:
-
Acidic Quench: Pour the reaction mixture into ice-cold 1M HCl. Do not add water to the reaction (exotherm boils the solvent).
-
Filter First: If an emulsion forms, filter the biphasic mixture through a pad of Celite. This removes gelatinous aluminum hydroxides that stabilize the emulsion.
-
Advanced Workflow: The "High-Yield" Protocol
Pre-requisites: Flame-dried glassware, inert atmosphere (
Step 1: Acylium Ion Generation
-
Suspend
(1.3 eq, 17.3 g for 100 mmol scale) in dry DCM (100 mL) at 0°C. -
Add Heptanoyl Chloride (1.0 eq, 14.8 g) dropwise over 15 minutes.
-
Observation: The solid will dissolve/shift, evolving mild HCl gas (use a scrubber).[1] Stir for 20 mins to ensure complete formation of the acylium complex.
Step 2: The Coupling
-
Add Ethylbenzene (1.1 eq, 11.7 g) dropwise over 30 minutes, maintaining temperature <5°C.
-
Why: Low temperature favors the kinetic para product.
-
Allow to warm to Room Temperature (25°C) and stir for 4 hours.
-
Check: Run TLC.[1] If SM remains, reflux gently (40°C) for 1 hour.
Step 3: The Quench & Isolation
-
Pour the reaction mixture slowly into a beaker containing Ice (200g) + Conc. HCl (20 mL) .
-
Stir vigorously until the organic layer is clear (yellow/orange) and the aqueous layer is transparent.
-
Separate layers.[1] Extract aqueous layer 2x with DCM.
-
Wash combined organics: 1x Water, 1x 1M NaOH (removes unreacted acid), 1x Brine.[1]
-
Dry (
), Filter, and Concentrate.[1]
Step 4: Purification
-
Vacuum Distillation: The most effective method. p-Ethylheptanophenone has a high boiling point.[1] Ensure high vacuum (<1 mmHg).
-
Recrystallization: If the product solidifies (low MP), recrystallize from cold Hexane/Ethanol (9:1).[1]
Interactive Troubleshooting Logic
Use this decision tree to diagnose synthesis failures during your experiment.
Figure 2: Diagnostic flow for identifying yield loss mechanisms.
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Acylation mechanics and solvent effects).
-
Mahato, P., et al. (2015). "Synthesis and Characterization of 4-Ethylbenzophenone." Oregon State University Digital Collections.[1] Link (Demonstrates the specific challenges of ethylbenzene acylation and isomer distribution).
-
Gore, P. H. (1955).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[3] Link (Authoritative review on solvent effects and reversibility).[1][3]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Source for stoichiometric requirements of Lewis Acids in acylation).
Sources
- 1. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Purification of 4'-Ethylheptanophenone by column chromatography
An essential, yet often challenging, aspect of synthetic chemistry is the purification of the desired product from a crude reaction mixture. This guide provides a comprehensive technical support center for the purification of 4'-Ethylheptanophenone by column chromatography. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles to empower researchers to troubleshoot and optimize their separations effectively.
Understanding 4'-Ethylheptanophenone
4'-Ethylheptanophenone is a ketone with a molecular formula of C15H22O. Its structure consists of a heptanoyl group attached to an ethylbenzene ring. With a calculated XLogP3 value of approximately 4.5, it is a relatively nonpolar compound, though the ketone group provides a site for polar interactions. This balance of polarity is key to designing an effective chromatographic separation.
Frequently Asked Questions (FAQs)
Method Development
Q1: What is the best stationary phase for purifying 4'-Ethylheptanophenone?
For a compound of moderate polarity like 4'-Ethylheptanophenone, normal-phase chromatography using silica gel (SiO2) is the most common and effective choice.[1][2] Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (-SiOH), which can interact with polar functional groups like the ketone in your compound through hydrogen bonding.[3] Alumina can also be used, but silica gel generally provides better resolution for ketones.[4]
Q2: How do I select the right mobile phase (eluent)?
The mobile phase in normal-phase chromatography should be significantly less polar than the stationary phase.[1] For 4'-Ethylheptanophenone, a binary mixture of a nonpolar solvent and a slightly more polar solvent is ideal.[5]
-
Nonpolar component: Hexane or petroleum ether are excellent choices.[5]
-
Polar component: Ethyl acetate or diethyl ether are commonly used to increase the polarity of the mobile phase and elute the compound.[5]
The optimal ratio of these solvents is determined using Thin Layer Chromatography (TLC).
Q3: How do I use Thin Layer Chromatography (TLC) to find the best solvent system?
TLC is a crucial preliminary step to quickly determine the ideal mobile phase for your column.[1]
-
Dissolve a small amount of your crude 4'-Ethylheptanophenone mixture in a volatile solvent.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., 95:5 hexane:ethyl acetate).
-
The goal is to find a solvent system where the 4'-Ethylheptanophenone spot has a retardation factor (Rf) of approximately 0.2-0.4 .[7] A lower Rf indicates stronger interaction with the silica and slower elution, while a higher Rf suggests weaker interaction and faster elution.
The table below provides a starting point for mobile phase selection based on TLC results.
| Observed Rf of 4'-Ethylheptanophenone in TLC | Action for Column Chromatography | Example Solvent Adjustment |
| < 0.1 (at the baseline) | Increase the polarity of the mobile phase. | Move from 95:5 Hexane:EtOAc to 90:10 Hexane:EtOAc. |
| 0.2 - 0.4 (ideal range) | This is a good starting point for your column. | Use the same solvent system for the column. |
| > 0.6 (near the solvent front) | Decrease the polarity of the mobile phase. | Move from 90:10 Hexane:EtOAc to 98:2 Hexane:EtOAc. |
Column Preparation and Sample Loading
Q4: What is the correct way to pack a chromatography column?
Proper column packing is critical to achieving good separation. An improperly packed column can lead to issues like channeling and band broadening, which result in poor resolution.
There are two main methods for packing a silica gel column:
-
Dry Packing: The dry silica gel is poured into the column and then the mobile phase is passed through to equilibrate it. This method is quick but can sometimes trap air bubbles.
-
Slurry Packing: The silica gel is mixed with the mobile phase to create a slurry, which is then poured into the column.[8] This method is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase.
Q5: How much crude material can I load onto my column?
The amount of crude material you can purify depends on the difficulty of the separation and the size of your column. A general rule of thumb for a moderately difficult separation is a sample load of 1-2% of the mass of the silica gel .[9] For example, on a column packed with 100 g of silica gel, you can load 1-2 g of your crude 4'-Ethylheptanophenone mixture. Overloading the column will lead to poor separation.[9]
Q6: Should I use wet or dry loading?
The choice between wet and dry loading depends on the solubility of your sample.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase and carefully added to the top of the column.[1] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: The crude sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is removed under reduced pressure.[7] The resulting free-flowing powder is then added to the top of the column. This method is ideal for samples that are not very soluble in the mobile phase and can often lead to better resolution.[10]
Troubleshooting Guide
Q: My 4'-Ethylheptanophenone is not coming off the column. What should I do?
A: This usually indicates that the mobile phase is not polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 95:5 hexane:ethyl acetate, switch to 90:10, then 80:20, and so on. This is known as a gradient elution .[7] Be aware that using more than 10% methanol in dichloromethane can start to dissolve the silica gel.[5] It's also possible the compound decomposed on the column.[11]
Q: My 4'-Ethylheptanophenone is eluting too quickly with the solvent front. How can I fix this?
A: This means your mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. If you started with 80:20 hexane:ethyl acetate, try 90:10 or 95:5.
Q: The separation between my product and impurities is poor, and the fractions are mixed.
A: This can be caused by several factors:
-
Improper mobile phase: Your solvent system may not be selective enough. Try a different solvent system. For example, if you are using hexane/ethyl acetate, try switching to hexane/diethyl ether or dichloromethane/hexane.
-
Column overloading: You may have loaded too much crude material. Reduce the sample load on your next attempt.
-
Poorly packed column: Channeling or cracks in the silica bed can lead to poor separation. Repack the column carefully.
-
Compound degradation: Your compound might be degrading on the silica gel.[11] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
Q: My purified 4'-Ethylheptanophenone shows peak tailing in the chromatogram.
A: Peak tailing for ketones on silica gel can be caused by strong interactions with the acidic silanol groups on the silica surface.[4]
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase.[4][5] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q: I suspect my 4'-Ethylheptanophenone is decomposing on the silica gel. What can I do?
A: Some compounds are sensitive to the acidic nature of silica gel.[7]
-
Solution 1: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7]
-
Solution 2: Consider using a different stationary phase, such as neutral alumina, which is less acidic.[4]
Visualizing the Workflow
General Purification Workflow
Caption: Workflow for the purification of 4'-Ethylheptanophenone.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocol
Objective: To purify crude 4'-Ethylheptanophenone using flash column chromatography.
Materials:
-
Crude 4'-Ethylheptanophenone
-
Silica gel (60-120 mesh)[8]
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Method Development (TLC):
-
Determine the optimal mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for 4'-Ethylheptanophenone.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude 4'-Ethylheptanophenone (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (for flash chromatography) to push the solvent through the column.[1]
-
Begin collecting fractions in numbered test tubes.
-
Maintain a constant flow rate and never let the column run dry.
-
-
Analysis of Fractions:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in your chosen solvent system and visualize under a UV lamp.
-
Identify the fractions containing the pure 4'-Ethylheptanophenone.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4'-Ethylheptanophenone.
-
References
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Columbia University. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
- King Group. (n.d.). Successful Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube.
- Biotage. (2023, January 24). What is the maximum flash column sample load volume?.
- Biotage. (2023, January 23). Pushing flash column chromatography loading limits.
- Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
Sources
- 1. columbia.edu [columbia.edu]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Separation of Ethylheptanophenone Isomers
Diagnostic & Triage: Understanding Your Mixture
Before initiating separation, it is critical to understand the thermodynamic and kinetic landscape of your specific isomer mixture. Ethylheptanophenone consists of an ethyl-substituted benzene ring acylated with a heptanoyl chain.
The synthesis—typically the Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride—yields a mixture dominated by the para (4-isomer) due to steric hindrance, with a significant minority of the ortho (2-isomer) .
Thermodynamic Profile
| Property | Ortho-Ethylheptanophenone | Para-Ethylheptanophenone | Separation Implication |
| Boiling Point | Lower (Relative) | Higher (Relative) | Distillation is viable for enrichment but rarely for >98% purity due to close proximity ( |
| Melting Point | Very Low (Oil) | Moderate (Low-melting solid) | Crystallization is the primary mechanism for isolating high-purity para isomer. |
| Polarity | Lower (Shielded Carbonyl) | Higher (Exposed Carbonyl) | Chromatographic separation requires specific stationary phases (e.g., Biphenyl or PFP). |
| Solubility | High in non-polar solvents | Lower in cold non-polar solvents | Differential solubility drives the crystallization logic. |
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" approach. Use the logic flow below to determine the correct workflow for your scale and purity needs.
Figure 1: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.
Protocol A: Bulk Separation (Distillation + Crystallization)
Target Audience: Process Chemists, Scale-up Engineers. Objective: Isolate Para-isomer >98% purity from crude reaction mass.
Phase 1: Vacuum Distillation (Enrichment)
The ortho isomer has a slightly lower boiling point because the steric bulk of the adjacent ethyl and heptanoyl groups prevents efficient intermolecular stacking (Van der Waals interactions).
-
Setup: Use a fractional distillation column (Vigreux or packed column) with high vacuum capability (<5 mmHg).
-
Procedure:
-
Strip solvent (DCM or similar) at mild vacuum.
-
Apply high vacuum. The first fraction is typically unreacted ethylbenzene.
-
Ortho-Cut: Collect the fore-run. The temperature will plateau slightly lower than the main fraction.
-
Para-Cut: Collect the main fraction.
-
-
Stop Condition: Do not distill to dryness; the residue (tars/aluminum salts) can degrade the product.
Phase 2: Low-Temperature Crystallization (Purification)
The para isomer possesses a symmetry that allows it to pack into a crystal lattice, whereas the ortho isomer remains an oil (eutectic impurity).
Reagents:
-
Solvent: n-Hexane or Methanol/Ethanol (90:10 mix).
-
Cooling Bath: Dry ice/Acetone or Cryostat (-20°C).
Step-by-Step:
-
Dissolution: Dissolve the distilled "Para-Cut" oil in the minimum amount of warm solvent (approx. 1:1 to 1:2 ratio w/v).
-
Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.
-
Deep Cooling: Transfer to a -20°C environment. Hold for 4–12 hours.
-
Troubleshooting: If the solution turns into a viscous gel ("oiling out"), re-warm and add a seed crystal of pure para-ethylheptanophenone. If no seed is available, scratch the glass side to induce nucleation.
-
-
Filtration: Rapidly filter the cold slurry through a chilled Buchner funnel.
-
Wash: Wash the cake immediately with extremely cold (-70°C) solvent.
-
Why? The ortho isomer is highly soluble in the mother liquor. Washing removes the surface film of ortho-rich oil.
-
Protocol B: Chromatographic Separation (High Purity/Analytical)
Target Audience: Analytical Chemists, Med-Chem Researchers. Objective: Complete resolution of Ortho/Para isomers for analysis or bio-assay.
Standard C18 columns often fail to resolve positional isomers of alkyl-aryl ketones due to similar hydrophobicity. You must exploit
Recommended Method (HPLC/UHPLC)
| Parameter | Specification | Rationale |
| Column | Biphenyl or PFP (Pentafluorophenyl) | Biphenyl phases interact strongly with the |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation ensures neutral species (though ketones are generally neutral). |
| Mobile Phase B | Acetonitrile or Methanol | ACN usually provides sharper peaks for aromatic ketones. |
| Gradient | Isocratic hold (e.g., 60% B) or shallow gradient | Isomers need time to interact differentially with the stationary phase. |
| Detection | UV @ 254 nm | The aromatic ketone chromophore is strong here. |
Troubleshooting Tailing Peaks: If peaks tail, the ketone carbonyl might be interacting with silanols on the silica support.
-
Fix: Add 5mM Ammonium Acetate to the aqueous phase to buffer the silanols.
Troubleshooting & FAQs
Q1: My crystallization yielded a "slush" instead of crystals. What happened?
A: This is "oiling out," common with long-chain ketones like heptanophenone derivatives.
-
Cause: The solution became supersaturated with the oil phase before the crystal phase.
-
Fix:
-
Solvent Choice: Switch to a solvent with a steeper solubility curve (e.g., change from Hexane to Methanol).
-
Temperature Ramp: Cool much slower.
-
Seeding: You must seed the mixture at the cloud point.
-
Q2: Why is the Ortho isomer yellow while the Para is white?
A: Pure ortho-ethylheptanophenone should be colorless. The yellow color typically comes from trace oxidation products (quinones) or residual aluminum salts from the Friedel-Crafts catalyst.
-
Fix: Pass the ortho-oil through a short plug of neutral alumina or silica gel using 5% EtOAc/Hexane. This will trap the polar colored impurities.
Q3: Can I use normal phase Flash Chromatography?
A: Yes, but it is difficult.
-
Strategy: Use a very non-polar mobile phase (e.g., 100% Hexane
2% EtOAc/Hexane). -
Expectation: The Ortho isomer typically elutes first because the carbonyl oxygen is sterically shielded by the ethyl group and the heptyl chain, reducing its interaction with the polar silica surface. The Para isomer, with its exposed carbonyl, binds tighter.
References & Authority
-
Friedel-Crafts Acylation Mechanisms & Isomer Distribution
-
Source: Master Organic Chemistry. "Friedel-Crafts Acylation and Alkylation."
-
Relevance: Establishes the mechanistic basis for the ortho/para mixture and the role of steric hindrance in yield ratios.
-
-
Separation of Positional Isomers (Chromatography)
-
Source: National Institutes of Health (PubMed). "Separation of ortho, meta and para isomers... using LC-ESI-MS/MS."
-
Relevance: Validates the use of Biphenyl columns for separating positional isomers of aromatic ketones/amines where C18 fails.
-
-
Crystallization of Aromatic Isomers
-
Source: Google Patents (US1940065A). "Separation and purification of ortho, meta and para xylene."
-
Relevance: Provides the foundational industrial logic for using low-temperature crystallization to separate para-substituted aromatics from ortho-isomers based on symmetry and melting point.
-
-
Boiling Point Trends in Disubstituted Benzenes
-
Source: Vedantu / CBSE Chemistry. "Boiling point of ortho vs para isomers."
-
Relevance: Explains the physical chemistry (intermolecular forces/symmetry) that dictates why para isomers generally have higher boiling/melting points, justifying the distillation/crystallization protocols.
-
Technical Support Center: Catalyst Deactivation in Ketone Synthesis
Topic: Troubleshooting Heterogeneous & Homogeneous Catalyst Failure in Pharma-Grade Ketone Synthesis Audience: Senior Process Chemists, R&D Scientists, Drug Development Engineers
Introduction: The Cost of Silence
In pharmaceutical synthesis, ketones are pivotal intermediates—serving as electrophilic handles for nucleophilic addition or precursors for chiral amines. However, catalyst deactivation is rarely a sudden death; it is a silent erosion of efficiency that compromises yield, selectivity, and regulatory compliance (e.g., ICH Q3D elemental impurity limits).
This guide moves beyond generic advice. We deconstruct the physicochemical root causes of failure in three primary ketone synthesis pathways: Aerobic Alcohol Oxidation (Pd/Ru) , Friedel-Crafts Acylation (Zeolites) , and Cross-Coupling Carbonylation (Pd) .
Diagnostic Triage: Is It the Catalyst or the Chemistry?
Before altering parameters, you must isolate the failure mode. Use this logic flow to diagnose the root cause.
Diagnostic Decision Matrix
Use this workflow to determine if your catalyst is dead (poisoned/sintered) or missing (leached).
Figure 1: Diagnostic logic flow for identifying the specific mode of catalyst failure.
Deep Dive: Mechanisms & Solutions
Mechanism A: Catalyst Poisoning (The "Silent Killer")
Context: Common in Pd/C or Ru-catalyzed aerobic oxidation of alcohols.
Root Cause: Heteroatoms (Sulfur, Nitrogen, Phosphorus) possess lone pairs that form strong
-
Sulfur (Thiols/Thioethers): Irreversible poisoning even at ppb levels.
-
Nitrogen (Amines/Pyridines): Competitive inhibition. Can sometimes be reversed by washing with acidic media.
Troubleshooting Protocol:
-
Feedstock Scrubbing: Pre-treat starting material with activated carbon or Cu-scavengers to remove trace S/N compounds.
-
Metal Loading: Increase catalyst loading slightly (sacrifice 1-2% active sites to the poison) if purification is impossible.
Mechanism B: Leaching (The "Phantom" Catalyst)
Context: Critical in Heck/Suzuki carbonylation to form ketones and aerobic oxidations. Root Cause: The "heterogeneous" catalyst (e.g., Pd/C) is actually a reservoir. The active species dissolves (leaches) into the solvent, performs the cycle, and should re-deposit. If the re-deposition fails due to solvent choice or lack of reducing potential, the metal is lost to the filtrate. Consequence: Reaction stalls; product fails elemental impurity testing (ICH Q3D).
Data: Leaching vs. Solvent Polarity
| Solvent System | Pd Leaching Risk | Mechanism |
|---|---|---|
| Toluene/Hexane | Low | Poor solubility of Pd(II) species. |
| DMF/DMAc | High | Highly coordinating solvents stabilize soluble Pd species. |
| Ethanol/Water | Moderate | Depends on pH and presence of oxidizing agents. |
Mechanism C: Coking & Pore Blockage
Context: Friedel-Crafts Acylation using Zeolites (e.g., H-Beta, ZSM-5). Root Cause:
-
Pore Blockage: Large acylating agents (e.g., long-chain acid chlorides) physically clog the zeolite channels.
-
Coking: Acidic sites catalyze the polymerization of reactants into heavy, carbonaceous "coke" that coats the surface.
Experimental Protocols: Validation & Regeneration
Protocol 1: The Sheldon Hot Filtration Test
Mandatory for validating heterogeneity. If the reaction proceeds after filtration, you have a leaching problem, not a surface deactivation problem.
-
Setup: Run the standard ketone synthesis reaction to ~50% conversion.
-
Sampling: Withdraw an aliquot of the reaction mixture at reaction temperature.
-
Filtration: Immediately filter through a 0.2 µm PTFE syringe filter (pre-heated to reaction temp to prevent precipitation) into a fresh, pre-heated reaction vessel.
-
Monitoring: Stir the filtrate under original reaction conditions for 2-4 hours.
-
Analysis:
Protocol 2: Regeneration of Coked Zeolites (Friedel-Crafts)
Applicable for H-Beta or Y-Zeolites deactivated by acylation byproducts.
-
Solvent Wash: Wash the spent catalyst with the reaction solvent (3x) followed by a polar solvent (e.g., Acetone) to remove soluble organics.
-
Drying: Dry at 120°C for 2 hours.
-
Calcination (The Critical Step):
-
Ramp rate: 2°C/min (slow ramp prevents thermal shock).
-
Target Temp: 550°C .
-
Atmosphere: Synthetic Air (Flow: 100 mL/min).
-
Duration: 6 hours.
-
Note: This burns off the carbonaceous "coke" and restores pore volume.
-
Visualizing the Deactivation Pathways
Figure 2: The four cardinal modes of catalyst deactivation interacting with the active site.
FAQs: Field-Proven Solutions
Q1: My Pd/C catalyst works for the first run but fails completely on the second recycle. Why?
-
Answer: This is likely oxidation state change or pore clogging , not just poisoning. In aerobic oxidations, Pd(0) can over-oxidize to inactive Pd(II) oxide species that don't reduce back efficiently. Remedy: Try a mild hydrogen wash (H2 balloon, 30 mins) between runs to reactivate the surface, or switch to a solvent that solubilizes the specific byproducts clogging the pores.
Q2: Can I use tap water for the reaction workup?
-
Answer: Never in catalytic processes. Tap water contains trace chlorides and sulfur. Chlorides induce sintering (Ostwald ripening) of Ag and Pd nanoparticles, while sulfur poisons them. Always use HPLC-grade or Milli-Q water.
Q3: How do I distinguish between "Sintering" and "Leaching" without an electron microscope?
-
Answer: Use the Hot Filtration Test (Protocol 1). If the filtrate is inactive, it's not leaching.[3] If the recovered catalyst has the same mass but lower activity, and washing doesn't fix it, it is likely sintering (irreversible surface area loss).
References
-
Catalyst Deactivation Mechanisms in Syngas and Oxidation Processes. ResearchGate. (2025).[4] Overview of poisoning, sintering, and fouling mechanisms.[4]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Journal of the American Chemical Society. Detailed kinetics of Pd deactivation by nitrogen and sulfur species.
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science. Comprehensive guide on zeolite deactivation and regeneration via calcination.
-
Metallic Ion Leaching from Heterogeneous Catalysts. Royal Society of Chemistry. Protocols for detecting metal leaching in oxidation reactions.
-
Direct Observation of Palladium Leaching from Pd/C. ACS Omega. (2023). Study on the relationship between solvent choice, hydrogen presence, and Pd leaching rates.
Sources
Technical Support Center: Crystallization of 1-(4-Ethylphenyl)heptan-1-one
Welcome to the dedicated technical support guide for the crystallization of 1-(4-ethylphenyl)heptan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity through crystallization. Below, you will find a curated collection of troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of 1-(4-ethylphenyl)heptan-1-one. Each problem is followed by a diagnosis of potential causes and a step-by-step resolution.
Issue 1: The compound oils out and does not form crystals.
Plausible Causes:
-
Supersaturation is too high: The concentration of the solute is significantly above the saturation point at a given temperature, leading to the formation of a liquid phase (oiling out) instead of a solid crystalline lattice.
-
Inappropriate solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility in it does not decrease sufficiently with a drop in temperature.
-
Presence of impurities: Impurities can interfere with the crystal lattice formation, promoting an amorphous or oily state.
Resolution Pathway:
-
Re-dissolve and dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the overall concentration.[1] This will lower the supersaturation level upon cooling.
-
Slow cooling is crucial: Allow the solution to cool to room temperature slowly. Rapid cooling encourages oiling out.[1] If necessary, insulate the flask to prolong the cooling period.
-
Introduce a seed crystal: If available, add a tiny crystal of pure 1-(4-ethylphenyl)heptan-1-one to the slightly cooled, saturated solution. This provides a template for crystal growth.[1]
-
Scratching technique: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1] The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Re-evaluate your solvent choice: If oiling out persists, a different solvent or a solvent mixture may be necessary. A good starting point for ketones is often a solvent with a similar functional group, such as acetone, or a mixture like n-hexane/acetone.[2][3]
Issue 2: No crystals form, even after the solution has cooled completely.
Plausible Causes:
-
Insufficient supersaturation: The solution is not saturated enough at the lower temperature for crystals to form.
-
High solubility at low temperatures: The compound remains highly soluble in the chosen solvent even at reduced temperatures.
-
Nucleation barrier: The energy barrier for the initial formation of crystal nuclei has not been overcome.
Resolution Pathway:
-
Concentrate the solution: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[1] Allow it to cool again and observe for crystal formation.
-
Induce nucleation:
-
Lower the temperature further: If crystals do not form at room temperature, try placing the flask in an ice bath or a refrigerator.
-
Consider an anti-solvent: If the compound is soluble in a particular solvent, you can add a miscible "anti-solvent" in which the compound is insoluble. This will drastically reduce the overall solubility and induce crystallization.[4] Add the anti-solvent dropwise to the dissolved compound until the solution becomes slightly cloudy, then gently heat until it is clear again before allowing it to cool slowly.
Issue 3: The resulting crystals are very small or appear as a powder.
Plausible Causes:
-
Rapid crystallization: The solution cooled too quickly, leading to the rapid formation of many small nuclei instead of the slow growth of larger crystals.[1]
-
High degree of supersaturation: A very high concentration of the solute can lead to rapid precipitation.
Resolution Pathway:
-
Re-crystallize with a slower cooling rate: Re-dissolve the crystals in the minimum amount of hot solvent. Ensure the flask is well-insulated to allow for very slow cooling.
-
Use a solvent with a lower temperature coefficient of solubility: This means the solubility does not change as dramatically with temperature, which can promote slower, more controlled crystal growth.
-
Reduce the initial concentration: Start with a slightly more dilute solution to slow down the crystallization process.[1]
Issue 4: The crystals are discolored or appear impure.
Plausible Causes:
-
Colored impurities: The starting material contains colored impurities that have co-crystallized with the product.
-
Degradation of the compound: The compound may be degrading at the boiling point of the solvent.
Resolution Pathway:
-
Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration.[5] The activated carbon will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb the desired compound.
-
Hot filtration: After treatment with activated carbon, perform a hot gravity filtration to remove the carbon and any other insoluble impurities.[6]
-
Choose a lower-boiling solvent: If degradation is suspected, select a solvent with a lower boiling point for the recrystallization.
-
Multiple recrystallizations: It may be necessary to perform a second recrystallization to achieve the desired level of purity.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-(4-ethylphenyl)heptan-1-one to consider for crystallization?
Q2: Which solvents are a good starting point for the crystallization of this compound?
A good rule of thumb is to use a solvent with a similar polarity to the compound.[2][3] For an aromatic ketone like 1-(4-ethylphenyl)heptan-1-one, good starting points would be:
-
Single solvents: Ethanol, methanol, acetone, ethyl acetate, or isopropanol.[7][11][12]
-
Solvent/anti-solvent systems: A common and effective approach is to dissolve the compound in a "good" solvent like acetone or ethyl acetate and then slowly add a "poor" solvent like hexane or water until the solution becomes turbid.[3] Heating to clarify and then slow cooling can yield high-quality crystals.
Q3: How can I determine the ideal solvent for crystallization?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] You can determine this experimentally on a small scale:
-
Place a small amount of your compound in a test tube.
-
Add a few drops of the solvent at room temperature. If it dissolves readily, the solvent is likely too good.[7]
-
If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves when hot, you have a potential candidate.[7]
-
Allow the solution to cool to room temperature and then in an ice bath. If a good yield of crystals forms, you have found a suitable solvent.[7]
Q4: What is the purpose of a "hot filtration" step?
Hot filtration is used to remove insoluble impurities from a hot, saturated solution before crystallization.[6] This is particularly important after using decolorizing agents like activated carbon.[5] Performing the filtration while the solution is hot prevents the desired compound from crystallizing prematurely on the filter paper.
Q5: How can I improve the yield of my crystallization?
-
Ensure complete dissolution: Make sure all of your compound is dissolved in the minimum amount of hot solvent. Any undissolved material will not be part of the recrystallized product.
-
Slow cooling: This not only improves crystal quality but can also enhance the yield by allowing for more complete crystallization.
-
Cooling to a low temperature: After slow cooling to room temperature, placing the solution in an ice bath can further decrease the solubility of the compound and increase the amount of crystals that form.
-
Minimize transfers: Each transfer of the solution can result in some loss of material.
Q6: My crystals look like needles or fine plates. Are these suitable?
While single, well-formed crystals are ideal, needles and plates can still be of high purity. However, they can be more difficult to filter and wash effectively, potentially trapping mother liquor and impurities. If the purity is not sufficient, a second recrystallization with a slower cooling rate might encourage the growth of more block-like crystals.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(4-ethylphenyl)heptan-1-one. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue adding the solvent in small portions until the compound just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.
-
(Optional) Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude 1-(4-ethylphenyl)heptan-1-one in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., n-hexane) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualization: Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Cheméo. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem - NIH. Available at: [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]
- US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents.
-
Guide for crystallization. Available at: [Link]
-
Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Available at: [Link]
-
Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one - ResearchGate. Available at: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available at: [Link]
-
Advice for Crystallization - Universität Potsdam. Available at: [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]
-
Lab Procedure: Recrystallization - LabXchange. Available at: [Link]
-
Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF - ResearchGate. Available at: [Link]
-
Solubility behavior investigation of 1,4-cyclohexanedione in ten pure organic solvents by solubility measurement, correlation, DFT calculation and thermodynamic analysis | Request PDF - ResearchGate. Available at: [Link]
-
1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. Available at: [Link]
-
CAS No : 937-30-4 | Product Name : 1-(4-Ethylphenyl)ethan-1-one | Pharmaffiliates. Available at: [Link]
-
Ethanone, 1-(4-ethylphenyl)- - the NIST WebBook. Available at: [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. Tips & Tricks [chem.rochester.edu]
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- 6. praxilabs.com [praxilabs.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability of 1-(4-Ethylphenyl)heptan-1-one under acidic conditions
Technical Support Center: 1-(4-Ethylphenyl)heptan-1-one
Welcome to the Technical Support Hub for 1-(4-Ethylphenyl)heptan-1-one . This guide is designed for researchers encountering stability or handling issues with this specific lipophilic aromatic ketone in acidic environments.
Our protocols are derived from field-proven Friedel-Crafts acylation workflows and physical organic chemistry principles regarding alkyl phenyl ketones.
Part 1: Quick Diagnostics (FAQs)
Q1: Is 1-(4-Ethylphenyl)heptan-1-one stable in 1M HCl? A: Yes. The molecule is chemically stable in dilute mineral acids (HCl, H₂SO₄) at ambient temperatures. The ketone carbonyl is a weak base and may undergo reversible protonation, but irreversible degradation (cleavage) requires extreme conditions (superacids or high heat).
Q2: My product turned yellow after acid washing. Is it degrading? A: Likely No. Pure 1-(4-Ethylphenyl)heptan-1-one is colorless to pale yellow. A deepening yellow/orange color typically indicates trace impurities such as:
-
Diones: Oxidation byproducts if air/oxidants were present during synthesis.
-
Conjugated Oligomers: Acid-catalyzed aldol-type condensation products (rare but possible with heating).
-
Residual Aluminum Salts: Incomplete quenching of the AlCl₃ complex.
Q3: I cannot separate the organic layer during the acid quench. Why? A: The heptyl chain renders this molecule highly lipophilic (LogP ~5-6). In acidic water, it acts as a surfactant, stabilizing emulsions .
-
Immediate Fix: Add saturated NaCl (brine) to increase ionic strength or filter through a pad of Celite to break the emulsion.
Part 2: Deep Dive – Stability & Mechanisms
The Stability Matrix
The following table summarizes the stability profile of 1-(4-Ethylphenyl)heptan-1-one under various acidic regimes.
| Acidic Condition | Stability Status | Dominant Interaction | Risk Level |
| Dilute HCl / H₂SO₄ (RT) | Stable | Reversible Protonation (O-H⁺) | Low |
| Conc. HCl / H₂SO₄ (Heat) | Conditional | Enolization / De-acylation | Medium |
| Lewis Acids (AlCl₃, BF₃) | Complexed | Formation of Acylium/Aluminum Adducts | High (during reaction) |
| Oxidizing Acids (HNO₃) | Unstable | Benzylic Oxidation (Ethyl group) | Critical |
Mechanistic Pathways in Acid
Understanding why the molecule behaves this way is crucial for troubleshooting.
-
Protonation (Reversible): In strong acid, the carbonyl oxygen accepts a proton. This activates the carbonyl carbon but does not break the C-C bonds at room temperature.
-
Enolization (The "Sneaky" Pathway): Acid catalyzes the formation of the enol form.[1][2] While the ketone is favored at equilibrium, the enol is a nucleophile.[2] If electrophiles (like Halogens or unreacted Acid Chlorides) are present, they will attack the alpha-position.
-
Deacylation (Reverse Friedel-Crafts): Under high heat and strong protonation, the acyl group can be cleaved off the benzene ring, reforming ethylbenzene.
Figure 1: Acid-catalyzed pathways.[2] The Blue node represents the stable target. Green represents the transient reactive species. Red nodes are degradation pathways.
Part 3: Experimental Troubleshooting Protocols
Scenario A: Post-Reaction Workup (Quenching AlCl₃)
Context: You have just finished the Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride. The reaction mixture contains the ketone-AlCl₃ complex.[3]
Protocol:
-
Cool Down: Chill the reaction mixture to 0°C.
-
Acid Quench: Slowly pour the mixture into a slurry of Ice + Conc. HCl .
-
Why? The HCl prevents the precipitation of aluminum hydroxide [Al(OH)₃], which forms a gelatinous mess that traps your product. It keeps aluminum in the soluble Al³⁺ form.
-
-
Phase Separation:
-
Issue: If an emulsion forms (common due to the heptyl chain), add Dichloromethane (DCM) to dilute the organic layer and Saturated Brine to the aqueous layer.
-
-
Washing:
-
Wash organic layer 2x with 1M HCl (removes residual Al salts).
-
Wash 1x with Water.
-
Wash 1x with Saturated NaHCO₃ (removes trace acid; watch for CO₂ bubbles).
-
Scenario B: Removing "Yellow" Impurities
Context: The product is stable, but colored impurities persist after acid washing.
Protocol:
-
Dissolve: Dissolve the crude ketone in minimal Hexane or Heptane.
-
Filter: Pass the solution through a short plug of Silica Gel .
-
Concentrate: Evaporate solvent. The oil should be clear or pale yellow.
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Physical Properties of p-Ethylacetophenone (Analog)
-
Acid-Catalyzed Enoliz
-
Handling Lipophilic Ketones
- Source: Organic Syntheses, Coll. Vol. 2, p. 8 (1943).
-
URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 8. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 10. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 11. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 12. 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical [ichemical.com]
Validation & Comparative
A Comparative Guide to HPLC Methodologies for the Analysis of 1-(4-Ethylphenyl)heptan-1-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(4-Ethylphenyl)heptan-1-one, a long-chain alkylphenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method development choices, offering a practical framework for achieving optimal separation and quantification.
Introduction: The Analytical Challenge
1-(4-Ethylphenyl)heptan-1-one is a hydrophobic, neutral molecule. Its structure, characterized by a heptanoyl chain attached to an ethyl-substituted benzene ring, presents a moderate analytical challenge in reversed-phase HPLC. The primary goal is to achieve a reasonable retention time, sharp peak shape, and adequate resolution from potential impurities or related substances. The key to successful method development lies in understanding the molecule's physicochemical properties and leveraging the principles of chromatographic selectivity.
Physicochemical Properties of 1-(4-Ethylphenyl)heptan-1-one (Predicted):
| Property | Predicted Value | Implication for HPLC Method Development |
| LogP (Octanol-Water Partition Coefficient) | ~5.5 - 6.0 | High hydrophobicity suggests strong retention on reversed-phase columns (e.g., C18, C8). A high percentage of organic solvent in the mobile phase will be required for elution. |
| pKa (Acid Dissociation Constant) | Not applicable (neutral compound) | No need for pH adjustment of the mobile phase to control ionization. This simplifies mobile phase preparation and improves method robustness. |
| UV Absorbance Maximum (λmax) | ~254 nm | The substituted benzene ring provides a chromophore suitable for UV detection. A wavelength of 254 nm is a good starting point for detection. |
Comparative HPLC Methodologies
We will compare two common reversed-phase HPLC approaches: a standard C18 column and a Phenyl-Hexyl column. The C18 column offers general-purpose hydrophobicity, while the Phenyl-Hexyl column provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.
Experimental Workflow
The following diagram outlines the systematic approach to comparing the two proposed HPLC methods.
Caption: Dominant separation mechanisms on C18 and Phenyl-Hexyl columns.
Expected Performance Comparison
The following table summarizes the expected performance of the two methods. These are anticipated results based on chromatographic theory and experience with similar compounds.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Justification |
| Expected Retention Time (min) | 5 - 8 | 6 - 10 | The π-π interactions on the Phenyl-Hexyl column may provide additional retention for the aromatic analyte, potentially leading to a longer retention time even with a slightly weaker mobile phase. |
| Peak Asymmetry (Tailing Factor) | 1.0 - 1.2 | 1.0 - 1.2 | For a well-behaved neutral compound, both columns should produce symmetrical peaks. |
| Theoretical Plates (N) | > 5000 | > 5000 | Both modern, high-quality columns are expected to provide good efficiency. |
| Selectivity for Aromatic Impurities | Moderate | Potentially High | The Phenyl-Hexyl column's ability to engage in π-π interactions can provide unique selectivity for impurities that differ in their aromatic character, which would not be resolved on a C18 column based on hydrophobicity alone. |
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns are viable options for the analysis of 1-(4-Ethylphenyl)heptan-1-one.
-
For routine quality control (QC) applications , where the primary goal is to quantify the main peak with a reasonable run time, the C18 method is likely sufficient. It is a robust, well-understood, and widely available column chemistry.
-
For impurity profiling and stability studies , where the separation of closely related substances is critical, the Phenyl-Hexyl method is highly recommended. Its alternative selectivity offers a higher probability of resolving aromatic impurities that might co-elute with the main peak on a C18 column.
Ultimately, the choice of method should be guided by the specific analytical objective. It is always advisable to screen both column chemistries during method development to ensure the most robust and selective method is chosen for validation and routine use.
References
Comparative Reactivity Guide: 1-(4-Ethylphenyl)heptan-1-one vs. Acetophenone
This guide provides a technical comparison between 1-(4-Ethylphenyl)heptan-1-one (Compound A) and the standard reference Acetophenone (Compound B). It is designed for medicinal chemists and process engineers requiring precise data on reactivity profiles, steric implications, and synthetic utility.
Executive Summary & Structural Analysis
1-(4-Ethylphenyl)heptan-1-one (hereafter 4-EPH ) represents a lipophilic, sterically congested analog of Acetophenone . While Acetophenone serves as the benchmark for aromatic ketone reactivity, 4-EPH introduces significant kinetic throttling due to the heptyl chain and electronic modulation via the para-ethyl substituent.
| Feature | Acetophenone | 1-(4-Ethylphenyl)heptan-1-one (4-EPH) | Impact on Reactivity |
| Structure | Ph-C(=O)-CH₃ | (4-Et-Ph)-C(=O)-(CH₂)₅CH₃ | Steric & Electronic |
| Steric Bulk ( | Low (Methyl) | High (n-Hexyl chain) | Nucleophilic Attack: 4-EPH is significantly slower. |
| Electronic Effect | None (H) | p-Ethyl (+I, Hyperconjugation) | Electrophilicity: 4-EPH is slightly deactivated. |
| Lipophilicity (cLogP) | ~1.58 | ~5.6 | Solubility: 4-EPH requires non-polar solvents. |
| Alpha-Protons | 3 ( | 2 ( | Enolization: 4-EPH forms enolates slower; Z-enolates favored. |
Structural Visualization
The following diagram illustrates the steric "cone of protection" provided by the hexyl chain in 4-EPH compared to the exposed carbonyl of acetophenone.
Figure 1: Comparative accessibility of the carbonyl carbon. The flexible hexyl chain in 4-EPH creates a dynamic steric barrier, significantly retarding nucleophilic addition rates (
Detailed Reactivity Profiles
Nucleophilic Addition (Grignard & Hydride Reduction)
Theory: The rate of nucleophilic addition depends on the electrophilicity of the carbonyl carbon and the accessibility of the Bürgi-Dunitz angle (107°).
-
Acetophenone: The methyl group offers minimal hindrance. The phenyl ring allows conjugation, slightly deactivating the carbonyl compared to aliphatic ketones, but it remains highly reactive to standard nucleophiles.
-
4-EPH:
-
Sterics: The hexyl chain (
) exerts significant steric drag. Although it is a primary alkyl chain, its conformational freedom effectively screens the carbonyl face. -
Electronics: The 4-ethyl group is an electron-donating group (EDG). Through induction and hyperconjugation, it increases electron density in the phenyl ring, which is donated into the carbonyl
orbital. This raises the LUMO energy, making 4-EPH a harder electrophile than acetophenone.
-
Experimental Implication: When reacting 4-EPH with bulky nucleophiles (e.g., t-Butylmagnesium chloride), expect yields to drop or require higher temperatures/longer reaction times compared to acetophenone.
Baeyer-Villiger Oxidation (Migratory Aptitude)
This reaction converts ketones to esters using peracids (e.g., m-CPBA). The regioselectivity is determined by the group best able to stabilize the partial positive charge in the Criegee intermediate.[1]
-
General Migratory Order: Tertiary Alkyl > Cyclohexyl > Secondary Alkyl > Aryl > Primary Alkyl > Methyl.[1]
-
Acetophenone: Phenyl migrates over Methyl.[2][3]
-
Product: Phenyl acetate (
).
-
-
4-EPH: Competition between 4-Ethylphenyl (Aryl) and n-Hexyl (Primary Alkyl).
-
Analysis: Aryl groups generally migrate better than primary alkyl groups. Furthermore, the 4-ethyl substituent stabilizes the migrating aryl cation relative to a standard phenyl group.
-
Product:4-Ethylphenyl heptanoate (
). -
Note: The electron-rich nature of the 4-ethylphenyl ring makes 4-EPH react faster in Baeyer-Villiger oxidations than acetophenone, as the migrating group is more nucleophilic.
-
Alpha-Functionalization (Enolate Chemistry)
-
Acetophenone: Forms a kinetic enolate at the methyl position. Aldol condensations are rapid (e.g., Chalcone synthesis).
-
4-EPH:
-
Deprotonation occurs at the methylene (
-CH ). -
Stereoselectivity: Formation of the E- or Z-enolate becomes a factor. Use of bulky bases (LDA) at -78°C typically favors the kinetic E-enolate (trans to the phenyl ring) to minimize steric clash with the hexyl chain.
-
Reactivity: The resulting enolate is more sterically hindered. Alkylation efficiency drops significantly if the electrophile is also hindered.
-
Experimental Protocols
Protocol A: Synthesis of 4-EPH (Friedel-Crafts Acylation)
This is the industry-standard method for synthesizing 4-EPH, ensuring high regioselectivity for the para isomer.
Reagents: Ethylbenzene (1.0 eq), Heptanoyl Chloride (1.1 eq), AlCl
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (N
). -
Solvation: Dissolve AlCl
(16.0 g, 120 mmol) in dry DCM (100 mL) at 0°C. -
Acyl Chloride Addition: Add heptanoyl chloride (16.3 g, 110 mmol) dropwise over 15 mins. The solution will turn yellow/orange (formation of acylium ion).
-
Substrate Addition: Add ethylbenzene (10.6 g, 100 mmol) dropwise. Maintain temperature < 5°C to prevent poly-acylation or isomerization.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). 4-EPH R
0.6; Ethylbenzene R 0.9. -
Quench: Pour mixture over ice/HCl slush. Separate organic layer.
-
Purification: Wash with brine, dry over MgSO
. Distill under reduced pressure or purify via silica column.
Protocol B: Comparative Reduction (NaBH )
Use this protocol to benchmark the reactivity difference.
Reagents: Ketone (1.0 mmol), NaBH
-
Dissolution: Dissolve 1.0 mmol of Acetophenone in Vial A and 1.0 mmol of 4-EPH in Vial B using Methanol.
-
Note: 4-EPH may require a co-solvent (THF) for full solubility due to high LogP.
-
-
Addition: Add NaBH
(19 mg) to both vials at 0°C. -
Monitoring: Sample every 5 minutes.
-
Observation: The induction period for 4-EPH confirms the steric hindrance of the hexyl chain.
Reaction Pathway Diagram
The following graph summarizes the divergent pathways for 4-EPH based on the reagent class.
Figure 2: Divergent synthetic utility of 4-EPH. Note that Baeyer-Villiger oxidation yields the ester where the oxygen is attached to the aromatic ring, driven by the migratory aptitude of the electron-rich aryl group.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[10] (Foundational text for carbonyl addition kinetics and Bürgi-Dunitz trajectory).
-
Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798. Link (Authoritative source on migratory aptitudes: Aryl > Primary Alkyl).
-
Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for electronic effects of alkylbenzenes in Friedel-Crafts acylation).
-
PubChem Compound Summary. (2024). 1-(4-Ethylphenyl)heptan-1-one. National Center for Biotechnology Information. Link (Source for physical property estimation and nomenclature verification).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link (Source for
values of Ethyl group: -0.15).
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. synerzine.com [synerzine.com]
- 7. 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical [ichemical.com]
- 8. quora.com [quora.com]
- 9. Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of TLC for 1-(4-Ethylphenyl)heptan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide offers an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) for the purity assessment of 1-(4-Ethylphenyl)heptan-1-one, a representative long-chain aromatic ketone. We will not only detail a robust TLC protocol but also juxtapose its performance against orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view for informed decision-making in your analytical workflows.
The Imperative of Purity in Synthesis: Understanding Potential Contaminants
The most probable synthetic route to 1-(4-Ethylphenyl)heptan-1-one is the Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2][3] This classic electrophilic aromatic substitution, while effective, can introduce several impurities that necessitate rigorous analytical validation.[1]
Potential Impurities in the Synthesis of 1-(4-Ethylphenyl)heptan-1-one:
-
Unreacted Starting Materials: Residual ethylbenzene and heptanoyl chloride.
-
Polysubstituted Byproducts: Di-acylated products where a second heptanoyl group is added to the aromatic ring.
-
Isomeric Products: Although the ethyl group is an ortho-, para-director, trace amounts of the ortho-acylated isomer may form.
-
Hydrolysis Products: Heptanoic acid, resulting from the reaction of heptanoyl chloride with any moisture present.
A reliable analytical method must be capable of resolving the target compound from these potential contaminants.
At-a-Glance Comparison: TLC vs. HPLC vs. GC-MS for Aromatic Ketone Analysis
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase within a packed column. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Speed | Rapid (15-30 minutes per sample) | Slower (5-30 minutes per sample, plus system setup and equilibration) | Moderate (10-40 minutes per sample, with potential for longer run times) |
| Cost | Low (minimal equipment and solvent usage) | High (expensive instrumentation, columns, and high-purity solvents) | High (very expensive and complex instrumentation) |
| Resolution | Lower | High | Very High |
| Quantification | Semi-quantitative at best | Highly quantitative | Highly quantitative |
| Throughput | High (multiple samples can be run on a single plate) | Moderate (typically one sample at a time, though autosamplers increase throughput) | Moderate (one sample at a time) |
| Ease of Use | Simple and straightforward | Requires significant training and expertise | Requires advanced training and expertise |
Experimental Protocols: A Self-Validating Approach
Protocol 1: Validating Purity of 1-(4-Ethylphenyl)heptan-1-one using TLC
This protocol is designed to be a self-validating system, where the choice of solvent system and visualization techniques are rationalized to ensure the detection of a wide range of potential impurities.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm and 365 nm)
-
Staining jar
-
Heat gun
-
Sample of 1-(4-Ethylphenyl)heptan-1-one
-
Reference standards (if available) of ethylbenzene and heptanoic acid
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Visualization Reagents:
Methodology:
-
Sample Preparation: Prepare a ~1% solution (w/v) of the 1-(4-Ethylphenyl)heptan-1-one sample in a volatile solvent like ethyl acetate. If available, prepare similar solutions of the starting materials (ethylbenzene, heptanoic acid).
-
TLC Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting lanes for the sample, and co-spots if using reference standards.
-
Spotting: Using a capillary spotter, apply a small spot of the sample solution to its designated lane on the baseline. For the co-spot lane, apply the sample and the reference standard(s) on top of each other.
-
Developing the Chromatogram:
-
Prepare the mobile phase: A starting point for a non-polar compound like 1-(4-Ethylphenyl)heptan-1-one is a mixture of hexane and ethyl acetate. A ratio of 9:1 (Hexane:Ethyl Acetate) is a good initial trial.
-
Pour a small amount of the mobile phase into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent background.[6] Circle any visible spots with a pencil.
-
DNPH Staining: Immerse the plate in the DNPH staining solution. Aldehydes and ketones will react to form yellow-to-red spots.[4] This is a specific stain for the carbonyl group in the product and any unreacted carbonyl-containing impurities.
-
p-Anisaldehyde Staining: Dip the plate into the p-anisaldehyde stain, wipe off the excess, and gently heat with a heat gun.[7] This stain is excellent for visualizing a wide range of functional groups, and different compounds can produce distinct colors, aiding in differentiation.[5]
-
Interpreting the Results:
A pure sample of 1-(4-Ethylphenyl)heptan-1-one should show a single, well-defined spot. The presence of additional spots indicates impurities. The Retention Factor (Rƒ) for each spot can be calculated as:
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Different compounds will have different Rƒ values. By comparing the Rƒ values of any impurity spots to those of the starting material reference standards, you can tentatively identify them. The co-spot lane helps to confirm these identifications.
Logical Workflow for TLC Purity Validation
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Reference Standards for 1-(4-Ethylphenyl)heptan-1-one Identification: A Comparative Guide
The following guide provides an in-depth technical comparison of reference standard strategies for the identification of 1-(4-Ethylphenyl)heptan-1-one (also known as 4'-Ethylheptanophenone). This compound, structurally significant in the synthesis of liquid crystals and functional organic materials, presents specific analytical challenges due to its lipophilicity and structural homology with other alkyl-aryl ketones.[1]
Executive Summary & Technical Context
1-(4-Ethylphenyl)heptan-1-one (
This guide compares the performance of three distinct classes of reference standards used for its identification:
-
Primary Certified Reference Materials (CRMs) : The gold standard for quantitative accuracy and traceability.[1]
-
Analytical Grade Standards : High-purity commercial standards suitable for qualitative retention time (RT) matching.[1]
-
Homologue Surrogates (e.g., 4'-Ethylacetophenone) : Using Relative Retention Time (RRT) indexing when the specific standard is unavailable.[1]
Comparative Analysis of Reference Standard Classes
The following table contrasts the "performance" of these alternatives in the context of analytical rigor (E-E-A-T).
Table 1: Performance Matrix of Identification Standards
| Feature | Option A: Primary CRM (ISO 17034) | Option B: Analytical Standard | Option C: Homologue Surrogate |
| Purity Confidence | High (>99.5% ± 0.1%) | Medium-High (>98%) | N/A (Indirect Method) |
| Traceability | SI Units (Mass Balance) | Manufacturer CoA | Literature / Theoretical |
| Identification Power | Definitive (NMR/MS Match) | Strong (RT/Spectrum Match) | Weak (Predictive RRT) |
| Primary Risk | Availability & Cost | Batch Variability | False Positives (Isomer Confusion) |
| Suitability | Pharma QC / Forensic Validation | R&D / Routine Screening | Early Discovery / Scoping |
Scientific Integrity: Characterization & Validation Protocols
To establish a self-validating system for 1-(4-Ethylphenyl)heptan-1-one identification, one cannot rely solely on a label.[1] The following protocols define how to validate the standard itself.
Structural Validation (The "Fingerprint")
When sourcing an Analytical Standard (Option B), you must verify its identity against theoretical predictions, as library spectra for this specific homologue may be sparse.[1]
-
GC-MS Fragmentation Logic:
-
NMR Validation (
, 500 MHz, ):
Purity Assessment Protocol (Mass Balance)
For Option A (CRM) generation or Option B verification, use the Mass Balance approach to determine the "True" purity (
-
%ORG: Organic Impurities (by HPLC-UV at 254 nm).
-
%VOL: Volatile impurities (Water by Karl Fischer + Residual Solvents by GC-HS).[1]
-
%RES: Residue on Ignition (Inorganics).[1]
-
P_{LC}: Chromatographic purity of the main peak.[1]
Expert Insight: For long-chain ketones like 1-(4-Ethylphenyl)heptan-1-one, solvent entrapment (e.g., hexane or ethyl acetate from synthesis) is a common hidden impurity that inflates HPLC purity but depresses assay value.[1] Always perform TGA or GC-HS.[1]
Experimental Workflow: Identification Strategy
The following diagram illustrates the decision matrix for selecting and validating the reference standard.
Figure 1: Decision tree for selecting the appropriate reference standard class based on availability and analytical rigor.
Detailed Experimental Protocols
Protocol A: GC-MS Identification (Self-Validating)
-
Instrument: Agilent 7890/5977 or equivalent.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).[1]
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Acceptance Criteria (Option B vs C):
Protocol B: Synthesis of In-House Standard (If Commercial Unavailable)
If Option A and B are unavailable, a researcher must synthesize the standard to create a "Primary Standard Candidate."[1]
-
Reaction: Friedel-Crafts acylation of Ethylbenzene with Heptanoyl Chloride using
.[1] -
Purification: Fractional distillation followed by recrystallization (if solid) or column chromatography (Hexane/EtOAc).[1]
-
Characterization: Must follow Section 3.2 (Mass Balance) to establish purity before use as a reference.
References
-
National Institute of Standards and Technology (NIST) .[1] Standard Reference Materials (SRM) Definitions and Validity. NIST.gov.[1] Available at: [Link][1]
-
International Organization for Standardization . ISO 17034:2016 General requirements for the competence of reference material producers. ISO.org.[1] Available at: [Link][1]
-
PubChem . 1-(4-Ethylphenyl)ethan-1-one (Homologue Reference Data). National Library of Medicine.[1] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (McLafferty Rearrangement Mechanisms).[1] Wiley.[1][4]
-
European Medicines Agency (EMA) .[1] Guideline on the validation of analytical procedures. EMA.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
